molecular formula C17H12Cl2N6O2S B8104004 Sgk1-IN-2

Sgk1-IN-2

Cat. No.: B8104004
M. Wt: 435.3 g/mol
InChI Key: RTERCHJCWXQPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SGK1-IN-2 is a potent and selective ATP-competitive inhibitor of Serum- and Glucocorticoid-regulated Kinase 1 (SGK1), demonstrating an IC50 value of 5 nM at an ATP concentration of 10 μM . Its high selectivity makes it a valuable chemical tool for dissecting the complex physiological and pathological roles of the SGK1 signaling pathway in various research contexts. SGK1 is a serine/threonine kinase involved in critical cellular processes such as survival, proliferation, and ion transport . Research indicates that SGK1 is a promising therapeutic target in several disease areas. Its inhibition is being explored in oncology, as aberrant SGK1 expression is closely correlated with tumor growth, metastasis, and therapy resistance in numerous cancers, including breast, lung, gastric, and prostate carcinomas . Furthermore, in neurological research, SGK1 inhibition has shown neuroprotective effects, ameliorating NMDA-induced neurotoxicity and reducing infarct volumes in models of ischemic brain injury . SGK1 also plays a significant role in regulating blood pressure and cellular glucose uptake, linking it to hypertension and diabetes research . With a molecular formula of C17H12Cl2N6O2S and a molecular weight of 435.29, this compound is supplied as a light yellow to yellow solid powder . It is soluble in DMSO, making it suitable for in vitro applications. Researchers can leverage this compound to further investigate the mechanisms of SGK1 in disease models and explore its potential as a therapeutic target. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic human use .

Properties

IUPAC Name

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTERCHJCWXQPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Sgk1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical signaling node in a multitude of cellular processes, including cell survival, proliferation, and ion channel regulation. Its aberrant activity is implicated in various pathologies, most notably in cancer and metabolic diseases. Sgk1-IN-2 is a potent and selective small molecule inhibitor of SGK1. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its biochemical and cellular activities. We present a compilation of quantitative data, comprehensive experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the SGK1 signaling cascade.

Introduction to SGK1 Signaling

SGK1 is a serine/threonine kinase and a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its activation is a multi-step process initiated by extracellular signals such as growth factors and hormones. Upon PI3K activation, phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2) are recruited. mTORC2 phosphorylates SGK1 at Ser422 in its hydrophobic motif, which in turn allows PDK1 to phosphorylate SGK1 at Thr256 in the activation loop, leading to its full enzymatic activity.

Once activated, SGK1 phosphorylates a diverse array of downstream substrates, thereby modulating numerous cellular functions. A key substrate is the N-myc downstream-regulated gene 1 (NDRG1), which is involved in cell growth, differentiation, and stress responses.[2] SGK1-mediated phosphorylation of NDRG1 at sites including Thr346 is a well-established biomarker of SGK1 activity in cells.[3][4] Another critical target is the ubiquitin ligase NEDD4-2, which regulates the cell surface expression of various ion channels and transporters. SGK1 phosphorylation of NEDD4-2 inhibits its activity, leading to increased stability and activity of its targets.[5] Through these and other substrates, SGK1 plays a pivotal role in promoting cell survival and proliferation.

This compound: A Potent and Selective SGK1 Inhibitor

This compound is a small molecule compound identified as a highly potent inhibitor of SGK1. Its primary mechanism of action is the direct inhibition of the kinase activity of SGK1.

Biochemical Potency

The inhibitory activity of this compound against SGK1 has been quantified using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

CompoundTargetAssay FormatATP ConcentrationIC50 (nM)
This compoundSGK1Biochemical Kinase Assay10 µM5

Table 1: Biochemical potency of this compound against SGK1.

Kinase Selectivity

Cellular Mechanism of Action

This compound exerts its effects within the cellular environment by inhibiting the SGK1-mediated phosphorylation of its downstream substrates. This leads to the modulation of various cellular pathways controlled by SGK1.

Inhibition of NDRG1 Phosphorylation

A key cellular mechanism of this compound is the inhibition of the phosphorylation of NDRG1. This can be assessed by quantitative western blotting, measuring the levels of phosphorylated NDRG1 (pNDRG1) at Thr346 in cells treated with the inhibitor.

Cell LineTreatmentEffect
Various Cancer Cell LinesThis compoundDose-dependent decrease in pNDRG1 (Thr346)

Table 2: Cellular activity of this compound on a key SGK1 substrate.

Experimental Protocols

To facilitate the study of this compound and other SGK1 inhibitors, detailed experimental protocols are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC50 value of an inhibitor against SGK1.

Materials:

  • Recombinant human SGK1 enzyme

  • SGK1 substrate peptide (e.g., a derivative of NDRG1)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • This compound or vehicle (DMSO)

    • SGK1 enzyme

    • ATP and substrate peptide mix

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: Inhibition of NDRG1 Phosphorylation (Western Blot)

This protocol details the procedure to assess the cellular potency of this compound by measuring the inhibition of NDRG1 phosphorylation.

Materials:

  • Cancer cell line known to express SGK1 (e.g., various breast, prostate, or colon cancer cell lines)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pNDRG1 (Thr346) and anti-total NDRG1, anti-SGK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them for electrophoresis.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pNDRG1 (Thr346) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against total NDRG1, SGK1, and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pNDRG1 signal to the total NDRG1 or loading control signal. Plot the normalized pNDRG1 levels against the inhibitor concentration to determine the cellular IC50.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an SGK1 inhibitor in a preclinical mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line for implantation (e.g., a line responsive to SGK1 inhibition)

  • Matrigel (optional)

  • This compound or other test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium, optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Tissue Collection:

    • At the end of the study (based on tumor size limits or a set duration), euthanize the mice.

    • Excise the tumors for weight measurement and further analysis (e.g., western blotting for pNDRG1).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect of the treatment.

Visualizing the Mechanism and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

SGK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PDK1 PDK1 PI3K->PDK1 activates mTORC2 mTORC2 PI3K->mTORC2 activates SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylates (T256) mTORC2->SGK1_inactive phosphorylates (S422) SGK1_active SGK1 (active) SGK1_inactive->SGK1_active activation NEDD4-2 NEDD4-2 SGK1_active->NEDD4-2 phosphorylates (inhibits) NDRG1 NDRG1 SGK1_active->NDRG1 phosphorylates Cell Survival/Proliferation Cell Survival/Proliferation SGK1_active->Cell Survival/Proliferation promotes pNDRG1 p-NDRG1 NDRG1->pNDRG1 Sgk1_IN_2 This compound Sgk1_IN_2->SGK1_active inhibits

Figure 1: Simplified SGK1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for this compound Cellular Activity A 1. Cell Treatment (with this compound) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-pNDRG1) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Figure 2: Experimental workflow for assessing the cellular activity of this compound.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of SGK1 signaling in health and disease. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided signaling pathway and workflow diagrams offer a visual aid to understanding the intricate processes involved. Further characterization of the kinome-wide selectivity of this compound will be crucial for its potential development as a therapeutic agent. The methodologies and information presented herein are intended to empower researchers to further investigate the therapeutic potential of targeting SGK1.

References

Sgk1-IN-2: A Technical Guide to a Selective SGK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that belongs to the AGC family of kinases, which also includes protein kinase A, G, and C.[1][2][3] SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway and shares approximately 54% sequence identity in its catalytic domain with the well-known oncogene Akt (Protein Kinase B).[4] Its expression is stimulated by a wide range of factors including serum, glucocorticoids, growth factors, cytokines, and various cellular stressors.[5][6][7]

Upon activation by upstream kinases like PDK1 and mTORC2, SGK1 phosphorylates a diverse array of downstream targets.[1][2] This allows it to regulate a multitude of critical cellular processes, including ion channel activity, cell proliferation, survival, apoptosis, and metabolism.[1][2][3] Consequently, the dysregulation of SGK1 activity has been implicated in the pathophysiology of numerous diseases, such as hypertension, diabetes, autoimmune disorders, and various forms of cancer.[1][4] This central role has made SGK1 an attractive therapeutic target. Sgk1-IN-2 is a potent and selective small-molecule inhibitor developed for the study and potential therapeutic targeting of SGK1.

This compound: Potency and Selectivity

This compound (also referred to as compound 14h in some literature) is a highly potent inhibitor of SGK1.[8] It belongs to a class of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides.[9] Its primary mechanism of action is the competitive inhibition of the ATP-binding site within the kinase domain of SGK1.

Inhibitory Activity

The potency of this compound has been quantified through various in vitro kinase assays. It demonstrates low nanomolar efficacy against SGK1 and its closely related isoform, SGK2, while showing significantly less activity against SGK3 and other kinases, highlighting its selectivity.

CompoundTarget KinaseIC50 (nM)Assay ConditionsReference
This compound SGK1510 µM ATP[8]
Sgk1 Inhibitor *SGK14.8Not Specified[9]
SGK22.8Not Specified[9]
SGK3442High ATP Conc.[9]
GSK650394 SGK162In vitro SPA[4]
SGK2103Not Specified[5]
EMD638683 SGK13000HeLa Cells[4][10]
SI113 SGK1600Not Specified[10][11]
PO-322 SGK154Not Specified[2]

Note: Sgk1 Inhibitor (CAS 1426214-51-8) is a closely related analog from the same chemical series as this compound.[9]

Core Signaling Pathways Modulated by SGK1

SGK1 is a critical node in cellular signaling. Its activation and downstream effects involve a well-defined cascade that is subject to inhibition by this compound.

SGK1 Activation Pathway

The activation of SGK1 is primarily dependent on the PI3K pathway. Growth factors or hormones stimulate receptor tyrosine kinases, leading to the activation of PI3K. This triggers a phosphorylation cascade involving PDK1 and mTORC2, which fully activates SGK1.[1][10]

SGK1_Activation_Pathway cluster_activation Activation Process Stimuli Growth Factors / Hormones / Stress PI3K PI3K Stimuli->PI3K PDK1 PDK1 PI3K->PDK1 activates mTORC2 mTORC2 PI3K->mTORC2 activates SGK1_inactive SGK1 (Inactive) PDK1->SGK1_inactive P-Thr256 mTORC2->SGK1_inactive P-Ser422 SGK1_active SGK1 (Active) p-Thr256 p-Ser422 SGK1_inactive->SGK1_active Sgk1_IN_2 This compound Sgk1_IN_2->SGK1_active inhibits

Caption: Canonical activation cascade of SGK1 via the PI3K pathway.

Key Downstream Substrates and Cellular Functions

Activated SGK1 phosphorylates numerous intracellular proteins, thereby regulating their function. This compound, by blocking SGK1, prevents these downstream phosphorylation events and their associated cellular outcomes.

SGK1_Downstream_Signaling cluster_substrates SGK1 Substrates cluster_effects Cellular Outcomes SGK1 Active SGK1 GSK3b GSK3β SGK1->GSK3b P (inactivates) FOXO3a FOXO3a SGK1->FOXO3a P (inactivates) NEDD4_2 NEDD4-2 SGK1->NEDD4_2 P (inactivates) NDRG1 NDRG1 SGK1->NDRG1 P (activates) BetaCatenin ↑ β-catenin Stability (Proliferation) GSK3b->BetaCatenin Apoptosis ↓ Apoptosis (Cell Survival) FOXO3a->Apoptosis ENaC ↑ ENaC Activity (Ion Transport) NEDD4_2->ENaC TumorMeta ↑ Tumor Metastasis NDRG1->TumorMeta

Caption: Major downstream signaling pathways regulated by SGK1.

Key substrates include:

  • GSK3β (Glycogen Synthase Kinase-3β): SGK1 phosphorylates and inactivates GSK3β, leading to the accumulation and activation of β-catenin, which promotes cell proliferation.[4]

  • FOXO3a (Forkhead Box O3a): Phosphorylation by SGK1 excludes FOXO3a from the nucleus, preventing the transcription of pro-apoptotic genes and thus promoting cell survival.[1][2]

  • NEDD4-2 (Neuronal Precursor Cell Expressed Developmentally Down-regulated 4-2): SGK1 phosphorylates and inhibits this E3 ubiquitin ligase, preventing the degradation of its targets, such as the epithelial sodium channel (ENaC), thereby regulating ion transport.[1][2][12]

  • NDRG1 (N-Myc Downstream-Regulated Gene 1): Phosphorylation of NDRG1 by SGK1 is associated with promoting tumor metastasis.[2]

Experimental Protocols

Investigating the effects of this compound requires robust biochemical and cell-based assays. The following are representative protocols based on methodologies described in the literature.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol measures the direct inhibition of SGK1 enzymatic activity by quantifying the incorporation of radiolabeled phosphate into a substrate peptide.[7]

Kinase_Assay_Workflow start Start step1 Prepare Reaction Mix: - SGK1 Enzyme - Substrate Peptide (e.g., Crosstide) - Assay Buffer start->step1 step2 Add this compound (or DMSO control) at various concentrations step1->step2 step3 Initiate Reaction: Add [γ-33P]-ATP & Magnesium Acetate step2->step3 step4 Incubate (e.g., 30 min at RT) step3->step4 step5 Stop Reaction (e.g., add Phosphoric Acid) step4->step5 step6 Spot onto Phosphocellulose Paper step5->step6 step7 Wash to Remove Unincorporated ATP step6->step7 step8 Measure Radioactivity (Scintillation Counting) step7->step8 end Calculate IC50 step8->end

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Methodology:

  • Reaction Setup: In a 25.5 µL final volume, combine recombinant active SGK1 (5–20 mU) with a substrate peptide (e.g., 30 µM modified Crosstide) in an assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA).[7]

  • Inhibitor Addition: Add this compound at a range of concentrations (typically serial dilutions) or a vehicle control (e.g., DMSO).

  • Reaction Initiation: Start the kinase reaction by adding a mix containing 10 mM magnesium acetate and [γ-³³P]-ATP (final concentration ~0.02 mM).[7]

  • Incubation: Incubate the reaction for 30 minutes at room temperature.[7]

  • Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.

  • Washing: Wash the paper multiple times to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the remaining radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based Western Blot for Target Engagement

This protocol assesses the ability of this compound to inhibit SGK1 activity within a cellular context by measuring the phosphorylation status of a known downstream substrate, such as GSK3β.[9]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., U2OS cells) and grow to ~80% confluency. Starve cells of serum if necessary to reduce basal signaling, then treat with a stimulant (e.g., growth factor) to activate the SGK1 pathway in the presence of varying concentrations of this compound or vehicle control for a defined period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-GSK3β).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Re-probe the blot with an antibody for the total protein (e.g., anti-total-GSK3β) and a loading control (e.g., anti-β-actin or anti-GAPDH) to normalize the data. Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Summary of In Vitro and In Vivo Findings

This compound and its analogs have been evaluated in various preclinical models to ascertain their biological effects.

  • In Vitro Cellular Effects: In cell-based assays, this compound effectively prevents the phosphorylation of downstream SGK1 targets like GSK3β in U2OS cells with an IC50 value of 1.4 µM.[9] Studies with other SGK1 inhibitors have demonstrated that blocking this pathway can induce apoptosis, cause cell cycle arrest, and reduce cell proliferation and migration in various cancer cell lines.[3][4][10] For instance, the related inhibitor GSK650394 was shown to induce G2/M arrest and caspase-dependent apoptosis in prostate cancer cells.[4]

  • In Vivo Efficacy: In animal models, SGK1 inhibitors have demonstrated anti-tumor activity. An analog of this compound, when administered at 50 mg/kg in combination with the PI3Kα inhibitor BYL719, effectively reduced tumor growth in an HCC1954 breast cancer mouse xenograft model.[9] This is particularly relevant as SGK1 activation is a known resistance mechanism to PI3K inhibitors.[2][9]

Conclusion

This compound is a valuable chemical probe for elucidating the complex biology of SGK1. Its high potency and selectivity make it a superior tool for dissecting SGK1-specific functions from those of other closely related AGC kinases like Akt. The comprehensive data on its inhibitory activity, coupled with detailed experimental protocols, provides a solid foundation for its use in cancer biology, metabolic research, and immunology. The demonstrated in vivo efficacy, particularly in overcoming resistance to other targeted therapies, underscores the therapeutic potential of selectively targeting SGK1 and warrants further investigation into the clinical development of this compound and its analogs.

References

The Discovery and Development of Sgk1-IN-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a compelling therapeutic target in a multitude of diseases, including certain cancers, metabolic syndromes, and fibrotic disorders. Its role as a key downstream effector of the PI3K/mTOR signaling pathway, often acting in concert with or parallel to Akt, has spurred the development of potent and selective inhibitors. This technical guide provides a comprehensive overview of the discovery and development of Sgk1-IN-2, a potent and selective inhibitor of SGK1. We will delve into the medicinal chemistry efforts, key in vitro and cellular characterization, and the underlying signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of SGK1 inhibition.

Introduction to SGK1

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase and a member of the AGC kinase family, which also includes protein kinase A (PKA), protein kinase C (PKC), and Akt.[1][2] SGK1 plays a crucial role in a variety of cellular processes, including cell survival, proliferation, ion transport, and regulation of gene expression.[3][4] Its expression is induced by various stimuli, including serum, glucocorticoids, mineralocorticoids, insulin, and cellular stress.[2]

The activation of SGK1 is a multi-step process initiated by signaling cascades such as the phosphoinositide 3-kinase (PI3K) pathway. Upon activation of PI3K, mammalian target of rapamycin complex 2 (mTORC2) phosphorylates SGK1 at Ser422 in its C-terminal hydrophobic motif. This phosphorylation event creates a docking site for phosphoinositide-dependent protein kinase 1 (PDK1), which in turn phosphorylates SGK1 at Thr256 in the activation loop, leading to its full activation.[2] Once activated, SGK1 phosphorylates a range of downstream substrates, many of which overlap with those of Akt, to exert its diverse cellular effects.

The Discovery of this compound

This compound, also referred to as compound 14h in its discovery publication, was identified through a rational drug design approach commencing with a virtual screening campaign.[5] The development process involved a combination of computational methods and classical medicinal chemistry to optimize for potency, selectivity, and desirable drug-like properties.

From Virtual Screening to Lead Identification

The initial phase of discovery involved a 3D ligand-based virtual screening of a large chemical library. This computational approach aimed to identify novel scaffolds that mimicked the shape and electrostatic properties of known SGK1 inhibitors. This screening led to the identification of a novel class of 6-sulfamido-phenyl-3-aminoindazoles as moderately potent SGK1 inhibitors.[5]

Medicinal Chemistry Optimization

Subsequent medicinal chemistry efforts focused on the optimization of this initial hit series. Structure-activity relationship (SAR) studies led to the exploration of a pyrazolo[3,4-b]pyrazine core. This new scaffold, coupled with systematic modifications of the sulfonamide and other peripheral moieties, resulted in the synthesis of a series of potent inhibitors. This compound emerged from this optimization process as a highly active compound with nanomolar potency against SGK1.[5]

Synthesis of this compound

The synthesis of this compound and its analogs is based on a multi-step sequence starting from commercially available materials. A key step in the synthesis of the core scaffold involves a regioselective Suzuki coupling reaction. The general synthetic route is outlined below.

  • Route C from Halland et al., 2015: Commercially available 3,5-dichloro-pyrazine-2-carbaldehyde is treated with an excess of methylmagnesium bromide. The resulting secondary alcohol is then oxidized to the corresponding ketone. This ketone undergoes a regioselective Suzuki coupling with Boc-protected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The coupled product is then cyclized with hydrazine under microwave irradiation to form the 3-methyl-1H-pyrazolo[3,4-b]pyrazine core. Finally, the aniline is deprotected and treated with the appropriate sulfonyl chloride (in the case of this compound, 2,5-dichlorobenzenesulfonyl chloride) to yield the final product.[5]

In Vitro and Cellular Characterization

This compound has been characterized through a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Potency

The inhibitory activity of this compound against SGK1 was determined using a substrate phosphorylation lab-chip caliper assay. This assay measures the ability of the compound to inhibit the phosphorylation of a peptide substrate by the SGK1 enzyme.

CompoundIC50 at 10 µM ATP (nM)IC50 at 500 µM ATP (nM)
This compound (14h )5118

Table 1: In vitro inhibitory potency of this compound against SGK1. Data extracted from Halland et al., 2015.[5]

Cellular Activity

The cellular potency of this compound was assessed in a U2OS cell-based assay that measures the SGK1-dependent phosphorylation of glycogen synthase kinase 3 beta (GSK3β). Inhibition of SGK1 in these cells leads to a decrease in the phosphorylation of GSK3β.

CompoundCellular IC50 (µM)
This compound (14h )0.63

Table 2: Cellular potency of this compound in a GSK3β phosphorylation assay. Data extracted from Halland et al., 2015.[5]

Selectivity Profile

The selectivity of this compound was evaluated against a panel of other kinases to determine its specificity for SGK1. The compound demonstrated unusually high kinase and off-target selectivity due to its rigid structure.[5]

ADME Properties

Early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound were investigated to assess its drug-like potential.

ParameterValue
Microsomal Stability (Human) 89% remaining after 30 min
Microsomal Stability (Rat) 91% remaining after 30 min
Caco-2 Permeability (A->B) 1.1 x 10-6 cm/s
Caco-2 Permeability (B->A) 2.1 x 10-6 cm/s
Efflux Ratio 1.9

Table 3: In vitro ADME properties of this compound. Data extracted from Halland et al., 2015.[5]

In Vivo Development

To date, there is a lack of publicly available data on the in vivo efficacy and pharmacokinetic properties of this compound (compound 14h ). While a related compound from the same series, 14g , was selected for pharmacokinetic profiling in rats, showing moderate clearance and a half-life of 3 hours, similar data for this compound has not been reported.[3] The absence of in vivo data for this compound suggests that it may have been prioritized for use as a research tool for in vitro studies, or that its in vivo development was not pursued or has not been disclosed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SGK1 and a typical experimental workflow for inhibitor screening.

SGK1_Activation_Pathway cluster_activation Stimuli Growth Factors / Hormones (e.g., Insulin) Receptor Receptor Tyrosine Kinase Stimuli->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 mTORC2 mTORC2 PIP3->mTORC2 PDK1 PDK1 PIP3->PDK1 SGK1_inactive SGK1 (inactive) mTORC2->SGK1_inactive  P at Ser422 PDK1->SGK1_inactive  P at Thr256 SGK1_active SGK1 (active) Downstream Downstream Substrates (e.g., GSK3β, FOXO3a, NDRG1) SGK1_active->Downstream Cellular_Response Cellular Responses (Survival, Proliferation, etc.) Downstream->Cellular_Response

Figure 1. Simplified SGK1 Activation Pathway.

Experimental_Workflow Virtual_Screening Virtual Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Medicinal_Chemistry Medicinal Chemistry (SAR) Hit_Identification->Medicinal_Chemistry In_Vitro_Assay In Vitro Kinase Assay (e.g., Caliper Assay) Medicinal_Chemistry->In_Vitro_Assay In_Vitro_Assay->Medicinal_Chemistry  Feedback Cellular_Assay Cell-Based Assay (e.g., GSK3β Phosphorylation) In_Vitro_Assay->Cellular_Assay ADME_Tox In Vitro ADME/Tox Cellular_Assay->ADME_Tox Lead_Candidate Lead Candidate (this compound) ADME_Tox->Lead_Candidate

References

An In-Depth Technical Guide to Sgk1-IN-2 for Studying SGK1 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sgk1-IN-2, a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), and its application in the study of SGK1 signaling. SGK1 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell survival, proliferation, ion transport, and apoptosis.[1][2] Dysregulation of SGK1 activity is implicated in various pathologies such as hypertension, cancer, and neurodegenerative disorders.[1] Potent and selective inhibitors like this compound are invaluable tools for elucidating the complex roles of SGK1 in health and disease.

This compound: A Selective SGK1 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity towards SGK1. Its primary mechanism of action is the competitive inhibition of the ATP-binding site within the kinase domain of SGK1, thereby preventing the phosphorylation of downstream substrates.

The efficacy of a kinase inhibitor is defined by its potency (how much of the inhibitor is required to achieve a certain level of inhibition) and its selectivity (how specifically it inhibits the target kinase over other kinases).

CompoundTargetPotency (IC50)Assay Conditions
This compoundSGK15 nM10 µM ATP

Table 1: In vitro potency of this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. Data sourced from MedchemExpress and MyBioSource.[3][4]

The SGK1 Signaling Pathway

SGK1 is a key downstream effector of the PI3K (Phosphoinositide 3-Kinase) signaling pathway. Its activation is a multi-step process, making it a critical node for signal integration.

Upon stimulation by growth factors or hormones, the PI3K pathway is activated, leading to the phosphorylation and activation of SGK1 through a two-step mechanism.[1][6]

  • mTORC2-mediated Phosphorylation: The mammalian target of rapamycin complex 2 (mTORC2) phosphorylates SGK1 at Serine 422 (S422) in its C-terminal hydrophobic motif.[7] This initial phosphorylation event induces a conformational change.[1]

  • PDK1-mediated Phosphorylation: The S422 phosphorylation allows for the recruitment of 3-phosphoinositide-dependent protein kinase 1 (PDK1), which then phosphorylates SGK1 at Threonine 256 (T256) in its activation loop, leading to full kinase activation.[1][6]

SGK1_Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates mTORC2 mTORC2 PI3K->mTORC2 Activates SGK1_primed SGK1-pS422 PDK1->SGK1_primed Phosphorylates (T256) SGK1_inactive SGK1 (Inactive) mTORC2->SGK1_inactive Phosphorylates (S422) SGK1_active SGK1 (Active) pT256 / pS422 GrowthFactors Growth Factors / Hormones GrowthFactors->RTK

Diagram 1: Upstream activation cascade of SGK1.

Activated SGK1 phosphorylates a wide array of downstream targets, influencing numerous cellular functions. This compound blocks these downstream effects by inhibiting the catalytic activity of SGK1.

Key downstream targets include:

  • FOXO3a (Forkhead box protein O3): SGK1 phosphorylates and inactivates the transcription factor FOXO3a, preventing the expression of pro-apoptotic genes and promoting cell survival.[6]

  • NDRG1 (N-myc downstream-regulated gene 1): Phosphorylation of NDRG1 by SGK1 is implicated in cell proliferation and stress responses.[1]

  • GSK3β (Glycogen synthase kinase 3β): SGK1 can phosphorylate and inhibit GSK3β, impacting processes like glycogen metabolism and cell proliferation.

  • NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): SGK1 can activate the NF-κB signaling pathway by phosphorylating IκB kinase (IKK), leading to increased inflammation and cell survival.[6][8]

SGK1_Downstream cluster_upstream Upstream Activation cluster_core SGK1 Regulation cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes PI3K_PDK1 PI3K / PDK1 / mTORC2 Signaling SGK1 SGK1 (Active) PI3K_PDK1->SGK1 FOXO3a FOXO3a SGK1->FOXO3a Phosphorylates & Inhibits NDRG1 NDRG1 SGK1->NDRG1 Phosphorylates GSK3b GSK3β SGK1->GSK3b Phosphorylates & Inhibits IKK IKK SGK1->IKK Phosphorylates & Activates Inhibitor This compound Inhibitor->SGK1 Inhibits Apoptosis Apoptosis FOXO3a->Apoptosis Survival Cell Survival & Proliferation NDRG1->Survival GSK3b->Apoptosis NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation

Diagram 2: SGK1 downstream signaling and inhibition by this compound.

Experimental Protocols for Studying SGK1 Signaling

This compound can be used in a variety of assays to probe the function of SGK1. The following are generalized protocols for key experiments.

A typical workflow for investigating the effect of this compound on a specific cellular process involves cell culture, treatment with the inhibitor, subsequent biochemical or cellular analysis, and data interpretation.

Experimental_Workflow A 1. Cell Culture (e.g., cancer cell line, primary cells) B 2. Treatment - this compound (Dose-response / Time-course) - Vehicle Control (e.g., DMSO) - Stimulus (e.g., Growth Factor, Stress) A->B C 3. Sample Collection - Cell Lysis (for protein/RNA) - Cell Fixation (for imaging) - Supernatant Collection B->C D 4. Downstream Assays C->D E Western Blot (p-SGK1, p-FOXO3a, etc.) D->E F Kinase Activity Assay (in vitro) D->F G Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->G H Immunofluorescence (Protein Localization) D->H I 5. Data Analysis & Interpretation E->I F->I G->I H->I

Diagram 3: General experimental workflow using this compound.

This protocol is used to assess the phosphorylation status of SGK1 and its downstream targets in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SGK1(S422), anti-SGK1, anti-p-FOXO3a, anti-FOXO3a, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).[9]

  • Stimulation: Add a known SGK1 activator (e.g., insulin, growth factors, or LPS for immune cells) for a short period (e.g., 15-30 minutes) to induce SGK1 phosphorylation.[9][10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.[8]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the effect of this compound.[8][9]

This protocol measures the direct inhibitory effect of this compound on SGK1's enzymatic activity. This example is adapted from luminescence-based assays like the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant active SGK1 enzyme

  • SGK1 substrate (e.g., a specific peptide like AKTide-2T)

  • This compound at various concentrations

  • ATP solution

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a master mix of SGK1 enzyme and substrate in kinase buffer.

  • Reaction Setup: To each well of the plate, add:

    • Kinase Buffer

    • This compound dilution or vehicle control

    • SGK1 enzyme/substrate mix

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Mix gently and incubate at room temperature for a set time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and removes any remaining ATP. Incubate for 40-60 minutes.

  • Detect ADP: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30-40 minutes.

  • Measure Luminescence: Read the luminescence signal on a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value of this compound.

Disclaimer: This document is intended for research purposes only. All experimental procedures should be performed in accordance with institutional guidelines and safety protocols.

References

Investigating the Downstream Targets of SGK1 with a Selective Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on the Inhibitor: This guide focuses on the experimental framework for investigating the downstream targets of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) using a selective inhibitor. While the prompt specified "Sgk1-IN-2," a thorough search of scientific literature did not yield information on a compound with this specific designation. Therefore, this guide will use GSK650394, a well-characterized and widely used SGK1 inhibitor, as a representative tool for these studies. The methodologies described are broadly applicable to other potent and selective SGK1 inhibitors.

Introduction to SGK1 and Its Significance

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase belonging to the AGC kinase family, which also includes Akt/PKB.[1] SGK1 plays a crucial role in a multitude of cellular processes, including ion transport, cell proliferation, survival, and apoptosis.[2][3] Its activity is regulated by the PI3K/mTORC2 signaling pathway.[2][4] Dysregulation of SGK1 has been implicated in various pathologies, including cancer, hypertension, and diabetic nephropathy, making it an attractive target for therapeutic intervention.[1][5] Identifying the direct downstream substrates of SGK1 is essential for understanding its physiological and pathophysiological functions and for the development of novel therapeutics. The use of selective inhibitors in combination with advanced proteomic techniques provides a powerful approach to elucidate the SGK1-dependent phosphoproteome.

The SGK1 Signaling Pathway

SGK1 is activated downstream of growth factor receptors and other stimuli that activate the PI3K pathway.[2] Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits both PDK1 and mTORC2 to the plasma membrane. mTORC2 phosphorylates SGK1 at Ser422 in its hydrophobic motif, which in turn allows for the phosphorylation of Thr256 in the activation loop by PDK1, leading to full SGK1 activation.[2][6] Once active, SGK1 phosphorylates a range of downstream target proteins, thereby modulating their activity and function.[2][7]

SGK1_Signaling_Pathway GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K mTORC2 mTORC2 PIP3->mTORC2 recruits PDK1 PDK1 PIP3->PDK1 recruits SGK1_inactive SGK1 (inactive) mTORC2->SGK1_inactive phosphorylates (Ser422) PDK1->SGK1_inactive phosphorylates (Thr256) SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Activation Downstream_Targets Downstream Targets (e.g., NDRG1, FOXO3a, NEDD4-2) SGK1_active->Downstream_Targets phosphorylates Cellular_Responses Cellular Responses (Proliferation, Survival, Ion Transport) Downstream_Targets->Cellular_Responses

Diagram 1: Simplified SGK1 Signaling Pathway.

Experimental Workflow for Identifying SGK1 Downstream Targets

A quantitative phosphoproteomics approach is a powerful method to identify the downstream targets of a specific kinase in an unbiased, system-wide manner.[8][9] The general workflow involves comparing the phosphoproteome of cells treated with a selective SGK1 inhibitor to that of control-treated cells. Proteins with significantly decreased phosphorylation upon inhibitor treatment are considered potential SGK1 substrates.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (Control vs. SGK1 Inhibitor) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Digestion 4. Protein Digestion (Trypsin) Lysis->Digestion Enrichment 5. Phosphopeptide Enrichment (e.g., TiO2 or IMAC) Digestion->Enrichment LC_MS 6. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 7. Data Analysis (Identification & Quantification) LC_MS->Data_Analysis Validation 8. Target Validation (e.g., Western Blot) Data_Analysis->Validation

Diagram 2: Experimental Workflow for Phosphoproteomic Analysis.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to have active SGK1 signaling. Many cancer cell lines, such as certain breast or prostate cancer cells, exhibit high SGK1 activity.[5]

  • Cell Culture: Culture the selected cells in appropriate media and conditions until they reach 70-80% confluency.

  • Inhibitor Preparation: Prepare a stock solution of GSK650394 in DMSO. The final concentration used for treatment should be determined based on its IC50 for SGK1 (typically in the range of 1-10 µM) and the specific cell line.[10]

  • Treatment: Treat the cells with the SGK1 inhibitor or a vehicle control (DMSO) for a predetermined duration (e.g., 1-4 hours) to observe changes in phosphorylation of direct substrates.

Protein Extraction and Digestion
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a urea-based lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and then alkylate the free cysteine residues with iodoacetamide.

  • Digestion: Dilute the urea concentration and digest the proteins into peptides overnight using sequencing-grade trypsin.

Phosphopeptide Enrichment
  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • Enrichment: Enrich for phosphopeptides using either Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.[11] These methods selectively capture negatively charged phosphopeptides.

  • Washing and Elution: Wash the beads extensively to remove non-phosphorylated peptides and then elute the enriched phosphopeptides.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Separate the enriched phosphopeptides using a reverse-phase nano-LC system.

  • Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides to determine their amino acid sequence and the location of the phosphorylation site (MS2 scan).

Data Analysis
  • Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides from the MS/MS spectra.

  • Quantification: Quantify the relative abundance of each phosphopeptide between the inhibitor-treated and control samples. This can be done using label-free quantification or isotopic labeling methods like SILAC or TMT.[12]

  • Statistical Analysis: Perform statistical analysis to identify phosphopeptides that show a significant decrease in abundance upon SGK1 inhibitor treatment. These are your candidate SGK1 downstream targets.

Validation of Potential Targets
  • Western Blotting: Validate the phosphoproteomics results for a selection of high-confidence candidate targets using phospho-specific antibodies.

  • Procedure:

    • Treat cells with the SGK1 inhibitor or vehicle control as in the initial experiment.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the candidate target protein.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the bands and quantify the changes in phosphorylation levels.

Data Presentation

Quantitative data from phosphoproteomics experiments should be presented in a clear and structured format to allow for easy comparison. The table below provides a hypothetical example of how to present such data for known SGK1 targets.

Target ProteinPhosphorylation SiteFunctionFold Change (Inhibitor/Control)p-value
NDRG1Thr346Stress response, cell growth0.25< 0.01
FOXO3aSer253Transcription factor, apoptosis0.40< 0.01
NEDD4-2Ser448E3 ubiquitin ligase0.32< 0.01
GSK3βSer9Kinase, metabolism0.55< 0.05

Table 1: Hypothetical quantitative phosphoproteomics data for known SGK1 targets following treatment with an SGK1 inhibitor. Fold change represents the relative abundance of the phosphopeptide in the inhibitor-treated sample compared to the control.

Known Downstream Targets of SGK1

A number of downstream targets of SGK1 have been identified and are involved in a wide array of cellular functions.

Target ProteinPhosphorylation Site(s)Cellular Function
NDRG1 Thr346, Thr356, Thr366Stress response, cell differentiation and growth
FOXO3a Thr32, Ser253, Ser315Transcription factor involved in apoptosis and cell cycle arrest
NEDD4-2 Ser328, Ser448E3 ubiquitin ligase, regulates ion channels (e.g., ENaC)
GSK3β Ser9Kinase involved in glycogen metabolism and cell signaling
TSC2 Ser939, Thr1462Tumor suppressor, negative regulator of mTORC1

Table 2: A selection of well-validated downstream targets of SGK1.[2][13][14]

Conclusion

The combination of selective kinase inhibitors and quantitative phosphoproteomics is a powerful strategy for the system-wide identification of kinase downstream targets. This technical guide provides a comprehensive framework for investigating the SGK1 phosphoproteome using a selective inhibitor like GSK650394. The identification and validation of novel SGK1 substrates will not only enhance our understanding of its complex biology but also pave the way for the development of targeted therapies for SGK1-driven diseases.

References

The Role of SGK1 in Oncology and the Therapeutic Potential of Sgk1-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical node in cancer cell signaling, playing a pivotal role in tumor growth, survival, metastasis, and therapeutic resistance.[1][2][3] As a key downstream effector of the PI3K/mTOR pathway, SGK1 acts independently of AKT to promote oncogenic phenotypes, making it a compelling target for novel cancer therapeutics.[1][4] This technical guide provides an in-depth overview of the role of SGK1 in cancer and explores the utility of Sgk1-IN-2, a potent and selective inhibitor of SGK1. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed insights into SGK1 signaling, quantitative data on inhibitor efficacy, and explicit experimental protocols.

The Role of SGK1 in Cancer

SGK1 is a serine/threonine kinase belonging to the AGC kinase family, sharing structural and functional similarities with AKT.[3][5] Its expression is induced by various stimuli, including serum, glucocorticoids, and cellular stress.[4][6] In the context of cancer, SGK1 is frequently overexpressed in a multitude of solid tumors, including breast, prostate, colorectal, and lung cancers.[5][7]

The oncogenic functions of SGK1 are diverse and impactful:

  • Cell Proliferation and Survival: SGK1 promotes cell cycle progression and inhibits apoptosis by phosphorylating and regulating the activity of several key proteins, including FOXO3a and MDM2.[8][9]

  • Metastasis: Upregulated SGK1 expression is associated with enhanced cancer cell migration and invasion, contributing to metastatic dissemination.[3]

  • Therapeutic Resistance: SGK1 has been implicated in the development of resistance to various cancer therapies, including chemotherapy, radiotherapy, and targeted agents like PI3K inhibitors.[3] Its activation can provide a survival signal that bypasses the effects of these treatments.

  • AKT-Independent Signaling: SGK1 can mediate downstream signaling from the PI3K pathway, even in the presence of AKT inhibition. This makes it a crucial target in cancers that have developed resistance to AKT inhibitors.[10]

This compound: A Potent and Selective SGK1 Inhibitor

This compound is a small molecule inhibitor of SGK1 that has demonstrated high potency in preclinical studies. Its mechanism of action involves the competitive inhibition of ATP binding to the SGK1 kinase domain, thereby preventing the phosphorylation of downstream substrates.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant SGK1 inhibitors for comparative purposes.

InhibitorTargetIC50 (in vitro kinase assay)Cell-Based Assay GI50Reference(s)
This compound SGK15 nM (at 10 µM ATP)Data not available[11]
GSK650394SGK1/262 nM (SGK1), 103 nM (SGK2)~1 µM (LNCaP cells)[8][9]
SI113SGK1600 nM8 µM (RKO cells)[12][13]
EMD638683SGK13 µMNot specified[7][8]

Table 1: In Vitro Potency of SGK1 Inhibitors

InhibitorCancer ModelAdministration Route & DoseTumor Growth InhibitionReference(s)
GSK650394Mantle Cell Lymphoma (Z138 xenograft)25 or 50 mg/kg, i.p. daily for 14 days36.8% and 48.9% reduction, respectively[14]
SI113Hepatocellular Carcinoma (xenograft)8 mg/kg/day, i.p.Significant tumor growth inhibition[9]
EMD638683Colon Cancer (chemically induced)Not specifiedSignificantly blunted tumor development[7]
This compound Data not availableData not availableData not available

Table 2: In Vivo Efficacy of SGK1 Inhibitors

Signaling Pathways and Experimental Workflows

SGK1 Signaling Pathway in Cancer

The following diagram illustrates the central role of SGK1 in the PI3K/mTOR signaling pathway and its downstream effects on cancer cell processes.

SGK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK1 SGK1 PDK1->SGK1 phosphorylates (Thr256) mTORC2->SGK1 phosphorylates (Ser422) FOXO3a FOXO3a SGK1->FOXO3a inhibits MDM2 MDM2 SGK1->MDM2 activates Cell_Cycle Cell Cycle Progression SGK1->Cell_Cycle Apoptosis Apoptosis Inhibition SGK1->Apoptosis Metastasis Metastasis SGK1->Metastasis p53 p53 MDM2->p53 inhibits

Caption: SGK1 signaling pathway in cancer.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow for characterizing the anti-cancer effects of an SGK1 inhibitor like this compound.

Experimental_Workflow start Start in_vitro_kinase In Vitro Kinase Assay (IC50 determination) start->in_vitro_kinase cell_viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) in_vitro_kinase->cell_viability western_blot Western Blot Analysis (p-NDRG1, p-FOXO3a) cell_viability->western_blot in_vivo In Vivo Xenograft Model western_blot->in_vivo tumor_growth Tumor Growth Measurement in_vivo->tumor_growth biomarker Biomarker Analysis (Immunohistochemistry) tumor_growth->biomarker end End biomarker->end

References

Unlocking Therapeutic Avenues: A Technical Guide to SGK1 Inhibition with Sgk1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of SGK1 in Cellular Signaling and Disease

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Its activation is triggered by a variety of stimuli, including growth factors, hormones, and cellular stress.[3][4] SGK1 plays a crucial role in regulating a wide array of cellular processes such as ion channel activity, cell proliferation, survival, and apoptosis.[2][5] Dysregulation of SGK1 activity has been implicated in the pathophysiology of numerous diseases, including hypertension, diabetes, and various cancers, making it a compelling target for therapeutic intervention.[3]

This technical guide delves into the therapeutic potential of inhibiting SGK1 with a potent and selective small molecule inhibitor, Sgk1-IN-2. We will explore its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, offering a comprehensive resource for researchers in the field of drug discovery and development.

This compound: A Potent and Selective SGK1 Inhibitor

This compound, also referred to as compound 14h in its discovery publication, is a highly active and selective inhibitor of SGK1.[6][7] It belongs to a class of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides.[6]

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity of this compound and other representative SGK1 inhibitors for comparative analysis.

Inhibitor Biochemical IC50 (SGK1) ATP Concentration Reference
This compound5 nM10 µM[6][7]
GSK65039462 nMNot Specified[8]
EMD6386833 µMNot Specified[5]
SI113600 nMNot Specified[4]
Table 1: In vitro biochemical potency of selected SGK1 inhibitors.
Inhibitor Cell Line Cellular Assay Cellular IC50 Reference
This compoundU2OSGSK3β Phosphorylation0.63 µM[7]
GSK650394M-1 SCCAldosterone-stimulated SCC0.6 µM[2]
Table 2: Cellular activity of this compound and GSK650394.

Signaling Pathways Modulated by SGK1 Inhibition

SGK1 exerts its effects by phosphorylating a multitude of downstream substrates. Inhibition of SGK1 with this compound is expected to modulate these signaling cascades, leading to various cellular outcomes.

SGK1_Signaling_Pathway GF Growth Factors / Hormones PI3K PI3K GF->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 p(T256) mTORC2->SGK1 p(S422) NDRG1 NDRG1 SGK1->NDRG1 FOXO3a FOXO3a SGK1->FOXO3a GSK3b GSK3β SGK1->GSK3b Sgk1_IN_2 This compound Sgk1_IN_2->SGK1 Cell_Survival Cell Survival & Proliferation NDRG1->Cell_Survival Apoptosis Apoptosis FOXO3a->Apoptosis GSK3b->Cell_Survival

SGK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of SGK1 inhibitors. Below are representative protocols for key experiments.

Biochemical Kinase Assay (Substrate Phosphorylation Caliper Assay)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of SGK1.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - SGK1 Enzyme - Fluorescently Labeled Peptide Substrate - ATP Start->Prepare_Reaction Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate at Room Temperature Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Analyze Analyze by LabChip Caliper (Separation of Phosphorylated and Non-phosphorylated Substrate) Stop_Reaction->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50

Workflow for the Biochemical Kinase Assay.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant active SGK1 enzyme, a fluorescently labeled peptide substrate (e.g., Crosstide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a DMSO control.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution, typically containing EDTA to chelate magnesium ions required for kinase activity.

  • Analysis: Analyze the reaction products using a LabChip caliper platform. This microfluidic-based system separates the phosphorylated and non-phosphorylated peptide substrates based on their charge differences.

  • Data Analysis: Quantify the amount of phosphorylated product. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cellular Assay (Western Blot for Phospho-Substrate)

This assay assesses the ability of the inhibitor to block SGK1 activity within a cellular context by measuring the phosphorylation of a known downstream substrate.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., U2OS) and grow to a suitable confluency. Serum-starve the cells overnight to reduce basal kinase activity. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known SGK1 activator, such as serum or insulin-like growth factor 1 (IGF-1), for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of an SGK1 substrate (e.g., anti-phospho-NDRG1 or anti-phospho-GSK3β).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to a loading control (e.g., total protein or a housekeeping protein like β-actin). Determine the concentration of this compound that causes a 50% reduction in substrate phosphorylation (IC50).

Conclusion and Future Directions

This compound represents a valuable research tool for elucidating the complex roles of SGK1 in health and disease. Its high potency and selectivity make it a suitable probe for dissecting SGK1-mediated signaling pathways. Further investigation into the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of this compound and its analogs is warranted to fully assess its therapeutic potential. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to advance the development of novel SGK1-targeted therapies.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sgk1-IN-2 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. As a downstream effector of the PI3K/mTOR signaling pathway, SGK1 is implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and hypertension. These application notes provide an overview of the recommended working concentrations for this compound in various experimental settings, along with detailed protocols for its use in key in vitro assays.

Data Presentation

In Vitro Efficacy of this compound and Reference Compounds
CompoundAssay TypeTargetIC50Cell LineNotes
This compound Biochemical Kinase AssaySGK15 nM-ATP concentration at 10 µM.[1]
Sgk1-IN-1 (related compound)Cell-based Assay (GSK3β phosphorylation)SGK10.69 µMU2OSProvides an estimate for cellular potency.[2][3]
GSK650394 (reference SGK1 inhibitor)Cell Growth AssaySGK1~1 µMLNCaP
GSK650394 (reference SGK1 inhibitor)Cell Viability AssaySGK15-10 µMA549, NCI-H1975Effective concentrations for observing cellular effects.[4]
EMD638683 (reference SGK1 inhibitor)Cell-based Assay (NDRG1 phosphorylation)SGK13.35 µMHeLa[5][6]
In Vivo Dosage of Reference SGK1 Inhibitors

Note: No specific in vivo dosage has been reported for this compound. The following data for other SGK1 inhibitors can be used as a starting point for designing in vivo studies.

CompoundAnimal ModelDosageAdministration RouteStudy
GSK650394Xenograft mouse model (Mantle Cell Lymphoma)25-50 mg/kgIntraperitoneal, dailyReduced tumor growth.[7]
EMD638683Mouse model of hypertensionNot specifiedNot specifiedNormalized systolic blood pressure.[5]
EMD638683Mouse model of colon carcinogenesisNot specifiedNot specifiedDecreased the number of colonic tumors.[8]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the SGK1 signaling pathway and a general experimental workflow for characterizing a kinase inhibitor like this compound.

SGK1_Signaling_Pathway GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 PI3K->mTORC2 PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 mTORC2->SGK1 p-S422 PDK1->SGK1 p-T256 NDRG1 p-NDRG1 (T346) SGK1->NDRG1 FOXO3a p-FOXO3a (inactive) SGK1->FOXO3a GSK3b p-GSK3β (inactive) SGK1->GSK3b NFkB NF-κB Activation SGK1->NFkB CellSurvival Cell Survival & Proliferation NDRG1->CellSurvival FOXO3a->CellSurvival | GSK3b->CellSurvival | NFkB->CellSurvival Sgk1_IN_2 This compound Sgk1_IN_2->SGK1 Kinase_Inhibitor_Workflow start Start: Kinase Inhibitor Candidate (this compound) biochem Biochemical Assay (e.g., In Vitro Kinase Assay) start->biochem ic50_biochem Determine Biochemical IC50 biochem->ic50_biochem cell_based Cell-Based Assays ic50_biochem->cell_based target_engagement Target Engagement (e.g., Western Blot for p-NDRG1) cell_based->target_engagement phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) cell_based->phenotypic ic50_cell Determine Cellular IC50/EC50 target_engagement->ic50_cell phenotypic->ic50_cell invivo In Vivo Studies (Xenograft Models) ic50_cell->invivo pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) invivo->pkpd efficacy Efficacy & Toxicity Evaluation pkpd->efficacy end End: Characterized Inhibitor efficacy->end

References

Application Notes and Protocols for In Vivo Administration of SGK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its activation is triggered by various stimuli, including growth factors and hormones, leading to the regulation of multiple cellular processes such as cell survival, proliferation, and ion channel activity.[1][2] Dysregulation of SGK1 has been implicated in numerous pathologies, including cancer, rendering it an attractive therapeutic target.[2][3]

SGK1 Signaling Pathway

SGK1 is a key component of the PI3K/AKT signaling cascade. Upon activation by growth factors, PI3K generates PIP3, which recruits both PDK1 and mTORC2 to the plasma membrane. mTORC2 phosphorylates SGK1 at Ser422, which primes it for subsequent phosphorylation and full activation by PDK1 at Thr256.[1] Activated SGK1 then phosphorylates a range of downstream substrates to exert its biological effects.

SGK1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK1 SGK1 PDK1->SGK1 p-Thr256 mTORC2->SGK1 p-Ser422 NDRG1 p-NDRG1 SGK1->NDRG1 FOXO3a p-FOXO3a (inactive) SGK1->FOXO3a MDM2 p-MDM2 SGK1->MDM2 GSK3b p-GSK3β (inactive) SGK1->GSK3b Cell_Survival Cell Survival & Proliferation NDRG1->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition FOXO3a->Apoptosis_Inhibition MDM2->Apoptosis_Inhibition GSK3b->Cell_Survival

Figure 1: Simplified SGK1 Signaling Pathway.

In Vivo Administration Protocols for SGK1 Inhibitors

The optimal in vivo administration protocol for an SGK1 inhibitor is dependent on the specific compound, the animal model, and the research question. The following sections provide a summary of published protocols for various SGK1 inhibitors and a general protocol that can be adapted for novel compounds like Sgk1-IN-2.

Summary of Published In Vivo Data for SGK1 Inhibitors
InhibitorAnimal ModelDosageAdministration RouteFrequencyVehicleReference
EMD638683Mouse~600 mg/kg/dayIn chowDailyNot specified[4][5][6]
GSK650394Mouse25 or 50 mg/kgIntraperitoneal (i.p.)Daily for 14 daysNot specified[7]
GSK650394Rat1, 10, and 30 µM (10 µL)Intrathecal (i.t.)Single injectionNot specified[8][9]
General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an SGK1 inhibitor.

In_Vivo_Workflow start Animal Model Selection tumor_implant Tumor Cell Implantation start->tumor_implant randomization Tumor Growth & Randomization tumor_implant->randomization treatment Treatment Initiation (Vehicle vs. SGK1 Inhibitor) randomization->treatment monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Endpoint: - Tumor Collection - Blood/Tissue Sampling monitoring->endpoint analysis Analysis: - Pharmacokinetics - Pharmacodynamics - Efficacy endpoint->analysis

Figure 2: General Experimental Workflow for In Vivo Studies.

Detailed Methodologies

Preparation of this compound Formulation for In Vivo Administration

While a specific published protocol for this compound is unavailable, a common vehicle for poorly soluble compounds can be adapted. The following protocol is based on a general formulation for in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dose.

  • For a final formulation, first add the required volume of the this compound DMSO stock solution to a sterile tube.

  • Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly until the solution is clear.

  • Add Tween-80 to the solution (e.g., to a final concentration of 5%) and mix well.

  • Finally, add sterile saline to reach the final desired volume and concentration. The final solution should be vortexed thoroughly before administration.

Note: It is crucial to prepare the working solution fresh on the day of use. The solubility and stability of this compound in this formulation should be empirically determined.

In Vivo Administration Protocol (General)

This protocol provides a general guideline for intraperitoneal (i.p.) administration in a mouse tumor model. Dose and frequency should be optimized based on preliminary tolerability and efficacy studies.

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice) are commonly used for xenograft studies.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control and this compound treatment groups).

  • Treatment Administration:

    • Administer the prepared this compound formulation or vehicle control via intraperitoneal injection.

    • Based on data from other SGK1 inhibitors, a starting dose could be in the range of 25-50 mg/kg.

    • Administer the treatment daily or as determined by pharmacokinetic studies.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint:

    • Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.

    • Collect tumors, blood, and other relevant tissues for downstream analysis (e.g., pharmacokinetics, pharmacodynamics, and histopathology).

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with SGK1 inhibitors. Given the absence of specific published data for this compound, a cautious and empirical approach is recommended. Preliminary dose-finding and tolerability studies are essential to establish a safe and effective dosing regimen for this specific compound. The information on the SGK1 signaling pathway and the general experimental workflow will aid in the design and interpretation of these crucial preclinical experiments.

References

Application Notes and Protocols for Utilizing Sgk1-IN-2 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sgk1-IN-2, a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), in in vitro kinase assays. This document includes an overview of the SGK1 signaling pathway, detailed experimental protocols, and comparative data for known SGK1 inhibitors.

Introduction to SGK1

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine protein kinase belonging to the AGC (PKA/PKG/PKC-like) family of kinases. It is a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. The expression of SGK1 is induced by various stimuli, including serum and glucocorticoids. The activation of SGK1 is a multi-step process initiated by signals from growth factors or hormones, which activate PI3K. This leads to the phosphorylation and activation of SGK1 by mTORC2 and PDK1.

Once activated, SGK1 phosphorylates a wide range of downstream targets, playing a crucial role in regulating numerous cellular processes. These include ion transport, cell proliferation, apoptosis, and migration. Dysregulation of the SGK1 signaling pathway has been implicated in the pathophysiology of several diseases, including cancer, hypertension, and diabetic nephropathy. This makes SGK1 a compelling target for therapeutic intervention.

This compound: A Selective SGK1 Inhibitor

This compound is a potent and selective small molecule inhibitor of SGK1. It offers researchers a valuable tool for investigating the physiological and pathological roles of SGK1. Understanding its inhibitory activity and selectivity is crucial for designing and interpreting experiments aimed at elucidating the function of SGK1.

Quantitative Data for SGK1 Inhibitors

The following table summarizes the in vitro inhibitory potency of this compound and other commonly used SGK1 inhibitors. This data is essential for comparing the efficacy of different compounds and for selecting the appropriate inhibitor for a specific research application.

InhibitorTarget(s)IC50Assay Conditions/Notes
This compound SGK15 nM[1][2]at 10 µM ATP concentration[1][2]
GSK650394SGK1, SGK262 nM (SGK1), 103 nM (SGK2)[1][3]Scintillation proximity assay.[3][4]
EMD638683SGK13 µM[1][5]In vitro IC50.[5]
SI113SGK1600 nM[1][6]---

SGK1 Signaling Pathway

The diagram below illustrates the canonical SGK1 signaling cascade, from upstream activators to downstream cellular responses.

SGK1_Signaling_Pathway GF Growth Factors / Hormones Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 mTORC2 mTORC2 PIP3->mTORC2 PDK1 PDK1 PIP3->PDK1 SGK1_inactive SGK1 (inactive) mTORC2->SGK1_inactive S422 PDK1->SGK1_inactive T256 SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Activation Downstream Downstream Targets (e.g., NDRG1, FOXO3a) SGK1_active->Downstream phosphorylates Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response

Caption: The SGK1 signaling pathway is activated by growth factors, leading to cellular responses.

Experimental Protocols

In Vitro Kinase Assay for this compound IC50 Determination using ADP-Glo™

This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of this compound against SGK1 using the luminescent ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human SGK1 enzyme

  • This compound inhibitor

  • SGK1 substrate (e.g., Akt (PKB) Substrate, CKRPRAASFAE)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 10 µM, followed by 1:3 or 1:10 serial dilutions. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction Setup:

    • In a white, opaque assay plate, add the desired volume of Kinase Reaction Buffer.

    • Add 1 µL of the this compound serial dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add the SGK1 enzyme to all wells except the "no enzyme" control. The final enzyme concentration should be optimized for linear ADP production over the reaction time.

    • Add the SGK1 substrate to all wells.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for SGK1, if known, to ensure accurate IC50 determination.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to all wells to convert the ADP generated during the kinase reaction into ATP and to initiate the luciferase-based light-generating reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Assay Workflow

The following diagram provides a visual representation of the experimental workflow for the in vitro kinase assay described above.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Setup_Reaction Set up Kinase Reaction (Buffer, Inhibitor, Enzyme, Substrate) Prep_Inhibitor->Setup_Reaction Initiate_Reaction Initiate Reaction with ATP Setup_Reaction->Initiate_Reaction Incubate_1 Incubate at 30°C Initiate_Reaction->Incubate_1 Terminate_Reaction Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubate_1->Terminate_Reaction Incubate_2 Incubate at RT Terminate_Reaction->Incubate_2 Detect_Signal Add Kinase Detection Reagent & Measure Luminescence Incubate_2->Detect_Signal Analyze_Data Data Analysis (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound using the ADP-Glo™ kinase assay.

References

Application Notes and Protocols for Inducing Autophagy with Sgk1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-regulated kinase 1 (Sgk1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Emerging evidence has identified Sgk1 as a key negative regulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Inhibition of Sgk1 has been shown to induce autophagy, making it a promising target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

These application notes provide a comprehensive guide for researchers on the use of Sgk1 inhibitors to induce and study autophagy. While the specific inhibitor Sgk1-IN-2 is mentioned, a notable lack of published data on this particular compound necessitates the use of data from other well-characterized Sgk1 inhibitors, such as GSK650394, and from Sgk1 silencing experiments as a reference. Researchers are advised to adapt the provided protocols and expected outcomes for their specific experimental setup with this compound.

Mechanism of Action: Sgk1 in Autophagy Regulation

Sgk1 is a downstream effector of the PI3K/mTOR signaling pathway, a central regulator of cell growth and metabolism.[1][2] Specifically, Sgk1 is activated by mTOR Complex 2 (mTORC2).[1][3] Once activated, Sgk1 inhibits autophagy through multiple mechanisms:

  • Upstream of ULK1: Sgk1 acts upstream of the Unc-51 like autophagy activating kinase 1 (ULK1) complex, a critical initiator of autophagy.[1][4] Inhibition of Sgk1 leads to increased ULK1 activity and subsequent autophagosome formation.[1]

  • FOXO3a Regulation: Sgk1 can phosphorylate and inhibit the transcription factor FOXO3a.[1][5] FOXO3a is known to promote the expression of several autophagy-related genes.[1] By inhibiting FOXO3a, Sgk1 suppresses the transcription of essential autophagy components.

Therefore, inhibiting Sgk1 with a small molecule inhibitor like this compound is expected to relieve this inhibition, leading to the induction of autophagic flux.

Data Presentation: Effects of Sgk1 Inhibition on Autophagy

The following tables summarize quantitative data from studies using Sgk1 inhibitors (other than this compound) or Sgk1 gene silencing to demonstrate the induction of autophagy. These data provide a benchmark for researchers using this compound.

Table 1: Effect of Sgk1 Inhibition on LC3-II Levels (Western Blot)

Treatment/ConditionCell Type/TissueFold Change in LC3-II/Tubulin Ratio (vs. Control)Reference
Sgk1 siRNA (fed)U-2 OS~2.5[1]
Sgk1 siRNA (starved)U-2 OS~2.0[1]
Sgk1 knockout (fed)Mouse Red MuscleSignificantly Increased[1]
GSK650394Prostate Cancer CellsDose-dependent increase[5]

Table 2: Effect of Sgk1 Silencing on Autophagosome Formation (WIPI1 Puncta)

Treatment/ConditionCell Type% of Cells with >10 GFP-WIPI1 Puncta (vs. Control)Reference
Sgk1 siRNA (fed)U-2 OS~35% (vs. ~10% in control)[1]
Sgk1 siRNA (starved)U-2 OS~60% (vs. ~40% in control)[1]

Mandatory Visualizations

Sgk1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_sgk1 Sgk1 Regulation cluster_downstream Downstream Effects on Autophagy PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 Sgk1 Sgk1 mTORC2->Sgk1 Activates FOXO3a FOXO3a Sgk1->FOXO3a Inhibits ULK1_Complex ULK1 Complex Sgk1->ULK1_Complex Inhibits Sgk1_IN_2 This compound Sgk1_IN_2->Sgk1 Inhibits Autophagy_Genes Autophagy Genes FOXO3a->Autophagy_Genes Promotes Transcription Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation Initiates Autophagy_Genes->Autophagosome_Formation

Caption: Sgk1 signaling pathway in the negative regulation of autophagy.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., U-2 OS, HeLa) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Lysate_Preparation 3a. Cell Lysis for Western Blot Treatment->Lysate_Preparation Cell_Fixation 3b. Cell Fixation for Immunofluorescence Treatment->Cell_Fixation Western_Blot 4a. Western Blot for LC3-I/II and p62 Lysate_Preparation->Western_Blot Immunofluorescence 4b. Immunofluorescence for WIPI1 or LC3 puncta Cell_Fixation->Immunofluorescence Data_Analysis_WB 5a. Densitometry Analysis Western_Blot->Data_Analysis_WB Data_Analysis_IF 5b. Puncta Quantification Immunofluorescence->Data_Analysis_IF

Caption: Experimental workflow for assessing this compound induced autophagy.

Experimental Protocols

Protocol 1: Western Blotting for LC3-II and p62/SQSTM1

This protocol is for determining the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (12-15% recommended for LC3)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Optional: Bafilomycin A1 or Chloroquine for autophagic flux assessment

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for desired time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

    • For autophagic flux analysis, treat a subset of cells with this compound in the presence of Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the treatment period.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize to the loading control.

Protocol 2: Immunofluorescence for WIPI1 or LC3 Puncta Formation

This protocol is used to visualize and quantify the formation of autophagosomes, which appear as fluorescent puncta when stained for endogenous or fluorescently-tagged WIPI1 or LC3.

Materials:

  • Cells of interest (e.g., U-2 OS cells stably expressing GFP-WIPI1)

  • This compound

  • Glass coverslips in a 24-well plate

  • Complete cell culture medium

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1-0.25% Triton X-100 in PBS)

  • Blocking buffer (1-5% BSA in PBS)

  • Primary antibody: Rabbit anti-WIPI1 or Rabbit anti-LC3B (if not using a fluorescently tagged protein)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594)

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Allow cells to adhere and grow to 50-70% confluency.

    • Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Block with blocking buffer for 30-60 minutes at room temperature.

  • Antibody Staining (for endogenous protein):

    • Incubate with primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate with DAPI (diluted in PBS) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of puncta per cell or the percentage of cells with a high number of puncta (e.g., >10) using image analysis software (e.g., ImageJ, CellProfiler).[6]

Conclusion

Inhibition of Sgk1 presents a viable strategy for inducing autophagy in a research setting. While specific data for this compound is currently limited, the established role of Sgk1 as an autophagy inhibitor and the wealth of data from other Sgk1 inhibitors and genetic studies provide a strong foundation for investigating its effects. The protocols and data presented here offer a comprehensive resource for researchers to design, execute, and interpret experiments aimed at understanding the role of Sgk1 in autophagy and exploring the therapeutic potential of its inhibitors. It is recommended to perform thorough dose-response and time-course experiments to characterize the specific effects of this compound in the chosen experimental system.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Sgk1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the neuroprotective effects of Sgk1-IN-2, a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (Sgk1). Due to the limited availability of specific neuroprotection studies utilizing this compound, the experimental protocols and expected outcomes are based on published research on other Sgk1 inhibitors, such as GSK650394 and EMD638683. This compound has been identified as a potent and selective Sgk1 inhibitor with an IC50 of 5 nM[1].

Introduction to Sgk1 in Neurodegeneration

Serum and glucocorticoid-regulated kinase 1 (Sgk1) is a serine/threonine kinase implicated in various cellular processes, including cell survival, ion channel regulation, and neuroinflammation.[2][3][4] Dysregulation of Sgk1 activity has been linked to the pathophysiology of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[2][5][6] Inhibition of Sgk1 has emerged as a potential therapeutic strategy to mitigate neuronal damage and promote neuroprotection.[2][3][6] Sgk1 inhibitors have been shown to exert neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[2][3][5]

Mechanism of Action of Sgk1 Inhibition in Neuroprotection

The neuroprotective effects of Sgk1 inhibition are believed to be mediated through multiple signaling pathways. Sgk1 is a downstream effector of the PI3K/Akt pathway and can influence cell survival by phosphorylating and inactivating pro-apoptotic factors such as Forkhead box protein O3 (FOXO3a).[7] Furthermore, Sgk1 is involved in the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in neuronal apoptosis.[8] By inhibiting Sgk1, compounds like this compound may prevent the activation of downstream apoptotic cascades. Additionally, Sgk1 has been implicated in the regulation of neuroinflammation, and its inhibition may reduce the production of pro-inflammatory cytokines in glial cells.[6][9]

Data Presentation

The following tables summarize representative quantitative data from studies on Sgk1 inhibitors in neuroprotection models. These data are intended to provide a reference for the expected efficacy of this compound.

Table 1: In Vitro Neuroprotective Effects of Sgk1 Inhibition

Model SystemInsultSgk1 Inhibitor (Concentration)Outcome MeasureResult (% of Control)Reference
SH-SY5Y cellsOkadaic Acid (30 nM)Compound 3 (10 µM)Cell ViabilityIncreased by ~40%[3]
Primary Midbrain NeuronsMPTP (30 mg/kg, in vivo)shRNA against Sgk1TH+ Neuron SurvivalIncreased by ~30%[10]
SH-SY5Y cells6-Hydroxydopamine (6-OHDA)Dexamethasone (to induce Sgk1)Cell DeathDecreased by ~25%[8]

Table 2: In Vivo Neuroprotective Effects of Sgk1 Inhibition

Animal ModelDisease ModelSgk1 Inhibitor (Dose, Route)Outcome MeasureResultReference
MiceMPTP-induced Parkinson'sshRNA against Sgk1 (AAV)TH+ Neurons in SNpc~35% increase in survival[10]
RatsMiddle Cerebral Artery Occlusion (MCAO)Sgk1 overexpressionInfarct VolumeReduction in infarct size
MiceKainate-induced status epilepticusEMD638683Neuronal DeathSignificant reduction[11]

Mandatory Visualizations

Sgk1 Signaling Pathway in Neurodegeneration

Sgk1_Signaling_Pathway PI3K PI3K Akt Akt PI3K->Akt Sgk1 Sgk1 Akt->Sgk1 FOXO3a FOXO3a Sgk1->FOXO3a JNK JNK Sgk1->JNK NFkB NF-κB Sgk1->NFkB Apoptosis Apoptosis FOXO3a->Apoptosis JNK->Apoptosis Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Sgk1_IN_2 This compound Sgk1_IN_2->Sgk1 Experimental_Workflow start Start in_vitro In Vitro Studies (e.g., SH-SY5Y cells) start->in_vitro induce_injury Induce Neuronal Injury (e.g., Okadaic Acid, 6-OHDA) in_vitro->induce_injury treat Treat with this compound induce_injury->treat assess_vitro Assess Neuroprotection (Viability, Apoptosis) treat->assess_vitro in_vivo In Vivo Studies (e.g., MPTP mouse model) assess_vitro->in_vivo administer Administer this compound in_vivo->administer assess_vivo Assess Neuroprotection (Behavior, Histology) administer->assess_vivo end End assess_vivo->end

References

Troubleshooting & Optimization

Sgk1-IN-2 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of Sgk1-IN-2.

Frequently Asked Questions (FAQs) - this compound Solubility

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions that can be further diluted into aqueous buffers or cell culture media for experiments.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS or cell culture medium). What should I do?

A2: This is a common issue as this compound, like many kinase inhibitors, has low aqueous solubility. Here are several troubleshooting steps:

  • Step-wise Dilution: Avoid adding the concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in your buffer.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the inhibitor to the aqueous solution.

  • Ultrasonication: A brief sonication of the final diluted solution can help to dissolve any small precipitates that may have formed.

  • Gentle Warming: Gently warming the solution to no higher than 37°C may aid in dissolution. Do not overheat as it may degrade the compound.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to minimize solvent-induced cellular toxicity. If precipitation persists, you may need to lower the final working concentration of this compound.

Q3: Can I prepare a stock solution of this compound in water or PBS?

A3: It is not recommended to prepare a primary stock solution of this compound in water or PBS due to its poor aqueous solubility. A high-concentration stock solution should be prepared in DMSO.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent/VehicleSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 62.5 mg/mL (≥ 143.58 mM)Recommended for preparing high-concentration stock solutions. May require ultrasonication for complete dissolution.
In Vivo Formulation≥ 2.08 mg/mL (≥ 4.78 mM)A clear solution can be achieved in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, use an ultrasonic bath for a short period.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw a single aliquot of the this compound DMSO stock solution.

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentrations. It is crucial to add the inhibitor to the medium and mix immediately to prevent precipitation.

  • Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).

  • Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Protocol 3: Western Blot Analysis of SGK1 Pathway Inhibition
  • Cell Treatment: Plate and grow your cells of interest to the desired confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against phosphorylated and total forms of SGK1 downstream targets (e.g., p-NDRG1/NDRG1, p-FOXO3a/FOXO3a). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in the ratio of phosphorylated to total protein for SGK1 substrates with increasing concentrations of this compound indicates successful target inhibition.

Visualizations

SGK1 Signaling Pathway

The following diagram illustrates the canonical SGK1 signaling pathway, which is activated by growth factors and hormones, leading to the phosphorylation of downstream targets involved in cell survival, proliferation, and ion transport.

SGK1_Signaling_Pathway GF Growth Factors/ Hormones Receptor Receptor Tyrosine Kinase / GPCR GF->Receptor binds PI3K PI3K Receptor->PI3K activates PDK1 PDK1 PI3K->PDK1 activates mTORC2 mTORC2 PI3K->mTORC2 activates SGK1 SGK1 PDK1->SGK1 phosphorylates (Thr256) mTORC2->SGK1 phosphorylates (Ser422) FOXO3a FOXO3a SGK1->FOXO3a inhibits NDRG1 NDRG1 SGK1->NDRG1 phosphorylates NEDD4_2 NEDD4-2 SGK1->NEDD4_2 inhibits Cell_Survival Cell Survival & Proliferation FOXO3a->Cell_Survival NDRG1->Cell_Survival Ion_Transport Ion Channel Regulation NEDD4_2->Ion_Transport Sgk1_IN_2 This compound Sgk1_IN_2->SGK1 Kinase_Inhibitor_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Cell_Adherence Allow Cells to Adhere (e.g., 24 hours) Seed_Cells->Cell_Adherence Treat_Cells Treat Cells with Inhibitor and Vehicle Control Cell_Adherence->Treat_Cells Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Lyse_Cells Lyse Cells and Quantify Protein Incubate->Lyse_Cells Western_Blot Perform Western Blot for p-Substrate and Total Substrate Lyse_Cells->Western_Blot Data_Analysis Analyze Band Intensities and Calculate IC50 Western_Blot->Data_Analysis End End Data_Analysis->End

References

Potential off-target effects of Sgk1-IN-2.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Sgk1 inhibitors, using Sgk1-IN-2 as a placeholder for a novel or user-developed compound. The information provided is based on known characteristics of other Sgk1 inhibitors and general principles of kinase inhibitor selectivity.

Troubleshooting Guide

Issue: Unexpected Phenotypes or Cellular Responses

Researchers using this compound might observe cellular effects that are inconsistent with the known functions of Sgk1. This guide provides a structured approach to troubleshoot these observations.

Question: My experimental results are not consistent with Sgk1 inhibition. How can I determine if off-target effects of this compound are the cause?

Answer:

Unexplained experimental outcomes can often be attributed to the off-target activity of a kinase inhibitor. Here is a step-by-step guide to investigate this possibility:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting Sgk1 in your experimental system. A common method is to perform a Western blot to assess the phosphorylation of a known Sgk1 substrate, such as N-myc downstream-regulated gene 1 (NDRG1) or Forkhead box protein O3 (FOXO3a). A potent Sgk1 inhibitor should lead to a significant reduction in the phosphorylation of these substrates at the expected concentrations.[1][2]

  • Review Existing Kinase Profiling Data: If available, consult any existing kinase selectivity data for this compound. This data is often generated by screening the inhibitor against a large panel of kinases. If no data is available for this compound, consider the profiles of well-characterized Sgk1 inhibitors like GSK650394 to understand potential off-target kinase families.

  • Perform a Kinome-Wide Selectivity Screen: To definitively identify off-targets, it is recommended to perform a comprehensive kinase profiling assay. This involves testing this compound against a broad panel of recombinant kinases to determine its inhibitory activity (IC50) against each. Several commercial services offer such screening panels.

  • Cell-Based Target Engagement Assays: To confirm that the identified off-targets are engaged in a cellular context, consider using techniques like cellular thermal shift assay (CETSA) or chemoproteomics. These methods can provide evidence of target binding within intact cells.

  • Phenotypic Rescue Experiments: If a specific off-target is suspected, you can perform rescue experiments. This could involve overexpressing a drug-resistant mutant of the off-target kinase or using a more selective inhibitor for that target to see if the unexpected phenotype is replicated or reversed.

Frequently Asked Questions (FAQs)

Q1: What is Sgk1 and what is its role in cellular signaling?

A1: Serum and glucocorticoid-regulated kinase 1 (Sgk1) is a serine/threonine kinase that belongs to the AGC family of kinases.[2] It is a key downstream effector of the PI3K signaling pathway and is activated by mTORC2 and PDK1.[3] Sgk1 plays a crucial role in regulating various cellular processes, including cell survival, proliferation, apoptosis, and the transport of ions and glucose.[2][4] It exerts its effects by phosphorylating a range of downstream targets, including the ubiquitin ligase NEDD4-2, the transcription factor FOXO3a, and Glycogen Synthase Kinase 3β (GSK3β).[1][2]

Q2: What are the known off-target effects of other Sgk1 inhibitors?

A2: The off-target profiles of kinase inhibitors are highly specific to the individual compound. However, examining the profiles of well-studied Sgk1 inhibitors can provide insights into potential liabilities.

  • GSK650394: While showing over 30-fold selectivity for Sgk1 against closely related kinases like AKT, broader screening has identified several off-targets with comparable potency to Sgk1. These include AMPK, CAMKKβ, CDK2, GCK, MNK1, and PHK.[1] It also shows some activity against Aurora kinase, JNK1, and JNK3.[5]

  • EMD638683: This inhibitor is reported to have better selectivity than GSK650394. However, it is known to inhibit other SGK isoforms (SGK2 and SGK3), as well as MSK1 and PRK2, with similar potency to SGK1.[4][6]

It is critical to experimentally determine the specific off-target profile for this compound.

Q3: How can I interpret the IC50 values from a kinase profiling screen?

A3: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. When analyzing kinase profiling data:

  • Potency: A lower IC50 value indicates higher potency.

  • Selectivity: Compare the IC50 for your primary target (Sgk1) to the IC50 values for other kinases (off-targets). A large fold difference (e.g., >100-fold) suggests good selectivity.

  • Cellular Concentration: Relate the IC50 values to the concentration of this compound you are using in your cellular assays. If the concentration used in your experiments is close to or higher than the IC50 for an off-target, there is a high probability of engaging that off-target.

Q4: What are some common signaling pathways that might be affected by off-target inhibition?

A4: Given the known off-targets of other Sgk1 inhibitors, pathways regulated by the following kinases could potentially be affected:

  • AMPK: Central regulator of cellular energy homeostasis.

  • JNK and p38 MAP Kinases: Involved in stress responses and inflammation.

  • CDKs: Key regulators of the cell cycle.

  • Aurora Kinases: Essential for mitotic progression.

  • ROCK: Involved in cytoskeleton regulation and cell migration.

Cross-reference your unexpected phenotypes with the known functions of any identified off-targets to form a hypothesis.

Quantitative Data Summary

The following tables summarize the inhibitory activities of two well-characterized Sgk1 inhibitors. This data can serve as a reference for understanding the level of selectivity that can be expected and for comparing with the profile of this compound once it is determined.

Table 1: Inhibitory Activity of GSK650394

TargetIC50 (nM)Reference
Sgk162 - 64[6][7]
Sgk2103[6][7]

Note: GSK650394 has also been shown to have off-target activity against AMPK, CAMKKβ, CDK2, GCK, MNK1, PHK, Aurora kinase, JNK1, and JNK3 with less than 10-fold selectivity in some cases.[1][5]

Table 2: Inhibitory Activity of EMD638683

TargetIC50 (µM)Reference
Sgk13[6][8]

Note: EMD638683 also inhibits SGK2, SGK3, MSK1, and PRK2 with similar potency.[4][6]

Experimental Protocols

Protocol 1: Kinome-Wide Profiling for Off-Target Identification

This protocol provides a general workflow for assessing the selectivity of this compound.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Format: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology, Promega). These services typically use in vitro kinase assays with recombinant enzymes.

  • Kinase Panel Selection: Select a broad kinase panel that represents all major families of the human kinome.

  • Inhibitor Concentration: Initially, screen this compound at a fixed concentration (e.g., 1 µM) to identify potential "hits."

  • Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, perform a dose-response analysis to determine the IC50 value. This involves testing a range of inhibitor concentrations.

  • Data Analysis: Analyze the dose-response curves to calculate the IC50 for each kinase. Compare the IC50 for Sgk1 to the IC50 values of other kinases to determine the selectivity profile.

Protocol 2: Western Blot for On-Target and Off-Target Validation in Cells

This protocol is for confirming the inhibition of Sgk1 and a potential off-target in a cellular context.

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a dose range of this compound for a specified period. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against:

      • Phospho-NDRG1 (for Sgk1 activity)

      • Total NDRG1

      • A phosphorylated substrate of a suspected off-target kinase

      • The total protein of the suspected off-target substrate

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence or fluorescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Sgk1_Signaling_Pathway GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K mTORC2 mTORC2 PI3K->mTORC2 PDK1 PDK1 PI3K->PDK1 Sgk1 Sgk1 mTORC2->Sgk1 pS422 PDK1->Sgk1 pT256 NEDD4_2 NEDD4-2 Sgk1->NEDD4_2 FOXO3a FOXO3a Sgk1->FOXO3a GSK3b GSK3β Sgk1->GSK3b Cell_Survival Cell Survival & Proliferation NEDD4_2->Cell_Survival Apoptosis Apoptosis FOXO3a->Apoptosis GSK3b->Cell_Survival

Caption: Simplified Sgk1 signaling pathway.

Off_Target_Workflow Start Unexpected Cellular Phenotype Observed Confirm_On_Target Confirm Sgk1 Inhibition (e.g., p-NDRG1 Western Blot) Start->Confirm_On_Target Kinome_Screen Perform Kinome-Wide Selectivity Screen Confirm_On_Target->Kinome_Screen Analyze_Data Analyze IC50 Data & Identify Potential Off-Targets Kinome_Screen->Analyze_Data Validate_Cellular Validate Off-Target Engagement in Cells (e.g., Western Blot for Downstream Substrate) Analyze_Data->Validate_Cellular Conclusion Attribute Phenotype to On-Target or Off-Target Effect Validate_Cellular->Conclusion

Caption: Experimental workflow for off-target identification.

Troubleshooting_Logic Start Unexpected Phenotype? Is_Sgk1_Inhibited Is Sgk1 phosphorylation of substrates reduced? Start->Is_Sgk1_Inhibited Potency_Issue Investigate inhibitor potency, stability, or cell permeability. Is_Sgk1_Inhibited->Potency_Issue No Off_Target_Screen Any potent off-targets identified in kinome screen? Is_Sgk1_Inhibited->Off_Target_Screen Yes On_Target_Effect Phenotype is likely on-target. Re-evaluate Sgk1 biology. Off_Target_Screen->On_Target_Effect No Validate_Off_Target Validate off-target in cells. Does its inhibition recapitulate the phenotype? Off_Target_Screen->Validate_Off_Target Yes

References

Ensuring the stability of Sgk1-IN-2 in experimental media.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sgk1-IN-2, a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and effective use of this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, dissolve 4.35 mg of this compound (Molecular Weight: 435.28 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and homogenous before use.

Q3: What is the recommended final concentration of DMSO in my experimental medium?

A3: High concentrations of DMSO can be toxic to cells. It is a best practice to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize any potential off-target effects or cytotoxicity.

Q4: Can I store my diluted working solution of this compound?

A4: It is highly recommended to prepare fresh working solutions from your frozen stock solution for each experiment. The stability of this compound in aqueous media, such as cell culture medium, may be limited. Preparing fresh dilutions helps to ensure consistent and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Problem 1: Precipitation of this compound in Experimental Media

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Solubility in Aqueous Media This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. Ensure the final concentration of the inhibitor in your experimental medium does not exceed its solubility limit. If precipitation occurs upon dilution, try preparing a more diluted intermediate stock in DMSO before the final dilution into your aqueous medium.
Interaction with Media Components Components of your cell culture medium, such as high concentrations of serum proteins, can sometimes interact with small molecules and cause them to precipitate.[2] If you observe precipitation in serum-containing media, consider reducing the serum concentration if your experimental design allows. Alternatively, you can test the solubility of this compound in your specific basal medium without serum first.
pH of the Medium The pH of your experimental buffer or cell culture medium can influence the solubility of small molecules. Ensure your medium is properly buffered and the pH is stable. While specific data on the pH sensitivity of this compound is not readily available, significant deviations from physiological pH (7.2-7.4) could potentially affect its stability and solubility.[3]
Temperature Effects Rapid temperature changes can sometimes cause compounds to precipitate. When diluting your DMSO stock solution, add it to your experimental medium at room temperature or 37°C and mix gently but thoroughly. Avoid adding a cold stock solution directly to warm media without proper mixing.

Problem 2: Inconsistent or Lack of Expected Biological Activity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Ensure you are following the recommended storage guidelines. It is also advisable to test a fresh vial of the inhibitor if you suspect degradation of your current stock.
Instability in Experimental Media This compound may have limited stability in your experimental medium over the course of a long incubation period. For long-term experiments, consider replenishing the medium with freshly diluted inhibitor at regular intervals.
Incorrect Concentration Verify the calculations for your stock and working solutions. Ensure accurate pipetting, especially for small volumes.
Cell Line Specific Effects The activity of SGK1 and its downstream signaling can vary between different cell lines. Confirm that your chosen cell line expresses SGK1 and that the pathway is active under your experimental conditions.
Off-Target Effects At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range for specific SGK1 inhibition.

Data Presentation

This compound Properties

PropertyValueReference
Target Serum and Glucocorticoid-Regulated Kinase 1 (SGK1)[1]
IC₅₀ 5 nM (at 10 µM ATP)[1]
Molecular Weight 435.28 g/mol N/A
Solubility Soluble in DMSON/A

Recommended Storage Conditions

FormatStorage TemperatureDuration
Solid -20°CUp to 2 years
DMSO Stock Solution -80°CUp to 6 months
DMSO Stock Solution -20°CUp to 1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare Stock Solution:

    • Allow the solid this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

  • Aliquot and Store:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Prepare Working Solution:

    • For each experiment, thaw a single aliquot of the stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in DMSO if necessary.

    • Add the required volume of the stock or intermediate solution to your pre-warmed experimental medium to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.

    • Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cells.

Protocol 2: General Guideline for Assessing this compound Stability in Cell Culture Medium

This protocol provides a general framework for assessing the stability of this compound. For precise quantification, a validated analytical method such as High-Performance Liquid Chromatography (HPLC) would be required.

  • Preparation:

    • Prepare a working solution of this compound in your cell culture medium of interest (e.g., DMEM with 10% FBS) at the highest concentration you plan to use in your experiments.

    • Prepare a "time zero" control sample by immediately freezing an aliquot of the working solution at -80°C.

  • Incubation:

    • Incubate the remaining working solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Time Points:

    • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated working solution and store them at -80°C until analysis.

  • Analysis (Bioassay-based):

    • Thaw all collected samples, including the "time zero" control.

    • Perform a dose-response experiment using a relevant cellular assay (e.g., inhibition of a known SGK1-mediated phosphorylation event) with the samples from each time point.

    • Compare the IC₅₀ values obtained from the incubated samples to the "time zero" control. A significant increase in the IC₅₀ value over time indicates degradation of the inhibitor.

  • Analysis (Analytical Chemistry-based):

    • For a more quantitative assessment, analyze the concentration of intact this compound in each sample using a suitable analytical method like HPLC-UV or LC-MS.

    • Compare the peak area of this compound at each time point to the "time zero" sample to determine the percentage of the compound remaining.

Visualizations

SGK1_Signaling_Pathway Growth_Factors Growth Factors / Hormones Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates mTORC2 mTORC2 PIP3->mTORC2 recruits & activates SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylates (Thr256) mTORC2->SGK1_inactive phosphorylates (Ser422) SGK1_active SGK1 (active) SGK1_inactive->SGK1_active activation Downstream_Targets Downstream Targets (e.g., NDRG1, GSK3β, FOXO3a) SGK1_active->Downstream_Targets phosphorylates Sgk1_IN_2 This compound Sgk1_IN_2->SGK1_active inhibits Cellular_Responses Cellular Responses (Survival, Proliferation, Ion Transport) Downstream_Targets->Cellular_Responses

Caption: Simplified SGK1 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent/No Activity Check_Storage Check Storage Conditions (-20°C solid, -80°C stock) Start->Check_Storage Storage_OK Storage OK Check_Storage->Storage_OK Yes Storage_Not_OK Improper Storage Check_Storage->Storage_Not_OK No Check_Dilution Verify Calculations & Dilution Technique Storage_OK->Check_Dilution Use_New_Aliquot Use New Aliquot/Vial Storage_Not_OK->Use_New_Aliquot Use_New_Aliquot->Check_Dilution Dilution_OK Dilution OK Check_Dilution->Dilution_OK Correct Dilution_Error Calculation/Pipetting Error Check_Dilution->Dilution_Error Error Check_Precipitation Precipitation in Media? Dilution_OK->Check_Precipitation Recalculate Recalculate & Re-prepare Dilution_Error->Recalculate End Problem Resolved Recalculate->End Precipitation_Yes Yes Check_Precipitation->Precipitation_Yes Yes Precipitation_No No Check_Precipitation->Precipitation_No No Troubleshoot_Solubility See Solubility Troubleshooting Guide Precipitation_Yes->Troubleshoot_Solubility Assess_Stability Assess Stability in Media (Protocol 2) Precipitation_No->Assess_Stability Troubleshoot_Solubility->End Check_Cell_Line Confirm SGK1 Expression & Activity in Cell Line Assess_Stability->Check_Cell_Line Check_Cell_Line->End

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Optimizing Sgk1-IN-2 incubation time for maximal inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sgk1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal inhibition of Serum and Glucocorticoid-Regulated Kinase 1 (Sgk1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Sgk1 and how does this compound inhibit its activity?

A1: Sgk1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] Its activation is primarily mediated by the PI3K/mTOR signaling pathway.[3] Upon stimulation by growth factors or hormones, mTORC2 phosphorylates Sgk1 at Serine 422, which facilitates its subsequent phosphorylation and full activation by PDK1 at Threonine 256.[1][3][4] Activated Sgk1 then phosphorylates a range of downstream targets, including the N-myc downstream-regulated gene 1 (NDRG1) and Forkhead box O3 (FOXO3a).[1][2] this compound is a small molecule inhibitor designed to specifically target the kinase activity of Sgk1, thereby preventing the phosphorylation of its downstream substrates.

Q2: What is the recommended starting incubation time for this compound to achieve maximal inhibition?

A2: The optimal incubation time for this compound can vary depending on the cell type, its metabolic activity, and the specific experimental conditions. Based on published studies using other Sgk1 inhibitors, a pre-incubation time of 2 hours is often used before the addition of a stimulant.[5] However, for longer-term experiments assessing downstream effects, incubation times of 24 to 48 hours are common.[6][7] We recommend starting with a time-course experiment to determine the optimal incubation time for your specific system.

Q3: How can I verify that Sgk1 activity is maximally inhibited in my experiment?

A3: The most direct way to assess Sgk1 inhibition is to measure the phosphorylation status of a known Sgk1 substrate. A commonly used and specific substrate is NDRG1, which is phosphorylated by Sgk1 at Threonine 346.[8] A significant decrease in the level of phospho-NDRG1 (p-NDRG1) relative to the total NDRG1 protein level indicates effective Sgk1 inhibition. This can be quantified using Western blotting.

Troubleshooting Guide

Issue 1: I am not observing significant inhibition of Sgk1 activity after the recommended incubation time.

  • Possible Cause 1: Suboptimal Inhibitor Concentration.

    • Solution: The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. It is crucial to find a balance between maximal inhibition and potential off-target effects or cellular toxicity at higher concentrations.

  • Possible Cause 2: Cell Density and Confluency.

    • Solution: High cell density can sometimes reduce the effective concentration of the inhibitor available to each cell. Ensure that you are using a consistent and appropriate cell density for your experiments. We recommend plating cells at a density that allows for logarithmic growth during the course of the experiment.

  • Possible Cause 3: Inhibitor Stability.

    • Solution: Ensure that the this compound stock solution is properly stored according to the manufacturer's instructions to maintain its stability and activity. Avoid repeated freeze-thaw cycles.

Issue 2: I am observing cellular toxicity or off-target effects.

  • Possible Cause 1: Inhibitor Concentration is too High.

    • Solution: As mentioned, high concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. Refer to your dose-response curve and select the lowest concentration that provides maximal Sgk1 inhibition. Consider performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition experiment.

  • Possible Cause 2: Prolonged Incubation Time.

    • Solution: Extended exposure to the inhibitor may induce cellular stress and lead to toxicity. If you suspect this is the case, try reducing the incubation time. A time-course experiment will help identify the shortest time required for maximal inhibition.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
  • Cell Plating: Plate your cells of interest in a multi-well plate at a predetermined density and allow them to adhere and enter a logarithmic growth phase (typically 24 hours).

  • Inhibitor Addition: Treat the cells with a fixed, predetermined concentration of this compound.

  • Time Points: Harvest cell lysates at various time points after inhibitor addition (e.g., 1, 2, 4, 8, 12, 24, and 48 hours).

  • Western Blot Analysis: Perform Western blotting on the cell lysates to detect the levels of phospho-NDRG1 (Thr346) and total NDRG1. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-NDRG1 to total NDRG1 for each time point. The optimal incubation time is the point at which this ratio is at its lowest and does not significantly decrease with further incubation.

Protocol 2: Dose-Response Experiment for this compound
  • Cell Plating: Plate cells as described in Protocol 1.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound in your cell culture medium.

  • Treatment: Treat the cells with the different concentrations of this compound for the optimal incubation time determined in Protocol 1. Include a vehicle control (e.g., DMSO).

  • Western Blot Analysis: Analyze the cell lysates by Western blotting for p-NDRG1 and total NDRG1.

  • Data Analysis: Plot the p-NDRG1/total NDRG1 ratio against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of Sgk1 activity is inhibited). The optimal concentration for experiments is typically at or slightly above the IC50 value, where maximal inhibition is observed with minimal toxicity.

Data Presentation

Table 1: Example Time-Course Experiment Data for this compound Incubation

Incubation Time (hours)p-NDRG1/Total NDRG1 Ratio (Normalized to Control)
0 (Control)1.00
10.65
20.30
40.15
80.12
120.11
240.10
480.10

Table 2: Example Dose-Response Experiment Data for this compound

This compound Concentration (nM)p-NDRG1/Total NDRG1 Ratio (Normalized to Vehicle)Cell Viability (%)
0 (Vehicle)1.00100
10.85100
100.5298
500.1895
1000.0992
5000.0880
10000.0865

Visualizations

Sgk1_Signaling_Pathway GF Growth Factors / Hormones Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 Sgk1 Sgk1 PDK1->Sgk1 pT256 mTORC2->Sgk1 pS422 Sgk1_P p-Sgk1 (Active) NDRG1 NDRG1 Sgk1_P->NDRG1 FOXO3a FOXO3a Sgk1_P->FOXO3a Sgk1_IN_2 This compound Sgk1_IN_2->Sgk1_P Inhibition pNDRG1 p-NDRG1 NDRG1->pNDRG1 pFOXO3a p-FOXO3a FOXO3a->pFOXO3a Cell_Survival Cell Survival & Proliferation pFOXO3a->Cell_Survival

Caption: Sgk1 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start: Plate Cells Incubate Incubate 24h Start->Incubate Treat Treat with This compound Incubate->Treat Time_Course Time-Course: Harvest at multiple time points Treat->Time_Course Dose_Response Dose-Response: Treat with serial dilutions Treat->Dose_Response Lysates Prepare Cell Lysates Time_Course->Lysates Dose_Response->Lysates WB Western Blot (p-NDRG1, Total NDRG1) Lysates->WB Analysis Data Analysis: Determine Optimal Time/Concentration WB->Analysis End End Analysis->End Troubleshooting_Logic Problem Problem: No significant Sgk1 inhibition Cause1 Suboptimal Concentration? Problem->Cause1 Cause2 Inappropriate Cell Density? Problem->Cause2 Cause3 Inhibitor Degradation? Problem->Cause3 Solution1 Solution: Perform Dose-Response Experiment Cause1->Solution1 Yes Solution2 Solution: Optimize and standardize cell plating density Cause2->Solution2 Yes Solution3 Solution: Check storage conditions and prepare fresh stock Cause3->Solution3 Yes

References

Troubleshooting Sgk1-IN-2 inactivity in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sgk1-IN-2. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot potential issues with this compound inactivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of Serum and glucocorticoid-regulated kinase 1 (SGK1).[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, ion channel regulation, and apoptosis.[3][4][5][6] It is activated downstream of the PI3K signaling pathway.[3][7][8] this compound exerts its inhibitory effect by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream SGK1 substrates.

Q2: My this compound is not showing any activity in my cell-based assay. What are the possible reasons?

Several factors could contribute to the apparent inactivity of this compound in your experiments. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cellular context.

Troubleshooting Guide

This guide provides a step-by-step approach to identify and resolve common issues leading to this compound inactivity.

Section 1: Compound Integrity and Handling

Q1.1: How can I be sure my this compound is viable?

  • Purity and Identity: Ensure the compound was purchased from a reputable supplier and that a certificate of analysis (CoA) confirming its purity and identity is available.

  • Storage: this compound should be stored under the recommended conditions, typically at -20°C or -80°C for long-term storage.[1] Improper storage can lead to degradation.

  • Solubility: this compound is typically dissolved in DMSO to create a stock solution.[1] Ensure the compound is fully dissolved. If you observe any precipitate in your stock solution, it may need to be gently warmed or sonicated. However, be cautious with heating as it can degrade the compound.

Q1.2: I'm having trouble dissolving this compound. What should I do?

A recommended protocol for preparing a working solution for in vivo use involves a multi-step process with PEG300, Tween-80, and saline after an initial DMSO stock.[1] For in vitro experiments, direct dilution from a DMSO stock is common. If solubility issues persist, consider trying alternative solvents, though DMSO is standard for this class of compounds.

Section 2: Experimental Protocol and Assay Conditions

Q2.1: What is the optimal concentration of this compound to use in my experiment?

The effective concentration of this compound can vary depending on the cell type, assay duration, and the specific endpoint being measured. The reported IC50 (half-maximal inhibitory concentration) for this compound is 5 nM at a 10 µM ATP concentration in a biochemical assay.[1][2] However, in cell-based assays, higher concentrations are often required to achieve a significant effect due to factors like cell permeability and off-target effects. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q2.2: How can I confirm that SGK1 is active in my cell line and that the inhibitor is reaching its target?

  • Baseline SGK1 Activity: First, confirm that SGK1 is expressed and active in your cell model. SGK1 expression can be induced by serum and glucocorticoids.[3][8][9] You can assess the phosphorylation of a known downstream SGK1 substrate, such as NDRG1 or FOXO3a, by Western blotting to confirm baseline SGK1 activity.[3][6][10]

  • Target Engagement: To verify that this compound is engaging its target, you can pre-treat your cells with the inhibitor and then stimulate the SGK1 pathway (e.g., with serum or a specific growth factor). A successful inhibition will result in a decrease in the phosphorylation of SGK1 substrates compared to the vehicle-treated control.

Q2.3: Could my assay conditions be interfering with the inhibitor's activity?

  • ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the intracellular ATP concentration.[11] High levels of ATP in the assay can compete with the inhibitor, requiring higher concentrations of this compound for effective inhibition.

  • Serum Presence: Components in serum can sometimes bind to small molecules, reducing their effective concentration. If you are using serum in your culture medium, consider its potential impact.

Section 3: Cellular Context and Biological Factors

Q3.1: Is it possible that the SGK1 pathway is not the primary driver of the phenotype I am observing?

Yes, cellular signaling is complex, with significant crosstalk between pathways. The PI3K pathway, which activates SGK1, also activates other downstream effectors like Akt.[7] It is possible that in your specific cellular context, other pathways are compensating for the inhibition of SGK1, or that the observed phenotype is primarily driven by an SGK1-independent mechanism. Consider using other SGK1 inhibitors or siRNA-mediated knockdown of SGK1 to confirm that the biological effect is indeed SGK1-dependent.

Q3.2: Are there different isoforms of SGK1 that might be differentially affected by this compound?

The SGK family consists of three isoforms: SGK1, SGK2, and SGK3.[8] While this compound is reported as an SGK1 inhibitor, its selectivity profile against other SGK isoforms and the broader kinome should be considered. Different isoforms of SGK1 itself, arising from alternative translation initiation, have been described and may have distinct functions and subcellular localizations.[12]

Quantitative Data Summary

ParameterValueReference
IC50 5 nM (at 10 µM ATP)[1][2]
Molecular Weight 435.28 g/mol [2]
Purity >98% (typical)[2]
Storage -20°C (1 month), -80°C (6 months)[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of SGK1 Activity

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of a downstream SGK1 target, NDRG1.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Stimulant (e.g., serum, growth factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-NDRG1, anti-NDRG1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.

  • Serum Starvation (Optional): If you plan to stimulate the pathway, serum-starve the cells for 4-6 hours to reduce baseline signaling.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.

  • Stimulation: Add the stimulant (e.g., 10% FBS) for the desired time (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-NDRG1 signal to total NDRG1 and the loading control (GAPDH).

Visualizations

SGK1_Signaling_Pathway GF Growth Factors / Hormones Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 P (T256) mTORC2->SGK1 P (S422) Downstream Downstream Targets (e.g., NDRG1, FOXO3a, GSK3β) SGK1->Downstream Sgk1_IN_2 This compound Sgk1_IN_2->SGK1 Cellular_Response Cellular Responses (Survival, Proliferation, etc.) Downstream->Cellular_Response

Caption: Simplified SGK1 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start This compound Inactive Check_Compound 1. Verify Compound Integrity - Purity (CoA) - Storage Conditions - Solubility Start->Check_Compound Check_Protocol 2. Review Experimental Protocol - Dose-response curve - Positive control for SGK1 activity - Assay conditions (ATP, serum) Check_Compound->Check_Protocol Compound OK Unresolved Issue Persists (Contact Technical Support) Check_Compound->Unresolved Issue with Compound Check_Cellular 3. Assess Cellular Context - Confirm SGK1 pathway is active - Consider pathway redundancy - Use alternative inhibitors/siRNA Check_Protocol->Check_Cellular Protocol OK Check_Protocol->Unresolved Issue with Protocol Resolved Issue Resolved Check_Cellular->Resolved Cause Identified Check_Cellular->Unresolved Biological Complexity

Caption: Troubleshooting workflow for this compound inactivity.

References

Minimizing variability in experiments with Sgk1-IN-2.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sgk1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with this selective SGK1 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, providing direct answers and actionable solutions.

1. How should I dissolve and store this compound to ensure its stability and activity?

Proper dissolution and storage are critical for obtaining consistent results.

  • In Vitro Stock Solutions: this compound is soluble in DMSO. For in vitro experiments, prepare a stock solution in DMSO at a concentration of up to 62.5 mg/mL (143.58 mM)[1]. Using newly opened, anhydrous DMSO is recommended as the compound is hygroscopic[1].

  • In Vivo Formulations: For animal studies, a common vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested protocol is to first dissolve the compound in DMSO and then sequentially add the other co-solvents[1]. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. It is recommended to prepare this working solution fresh on the day of use[1].

  • Storage:

    • Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years[1].

    • In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Avoid repeated freeze-thaw cycles.

2. I am observing inconsistent inhibitory effects in my cell-based assays. What could be the cause?

Inconsistent results can stem from several factors related to the inhibitor, the cells, or the assay itself.

  • Inhibitor Preparation and Handling:

    • Ensure the inhibitor is fully dissolved. If you observe any precipitate in your stock solution, sonication may be necessary[1].

    • Verify the final concentration of the inhibitor in your cell culture medium. High concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration is consistent across all treatments and typically below 0.5%.

  • Cell Culture Conditions:

    • Cell density and passage number can influence signaling pathways. Maintain consistent cell plating densities and use cells within a defined passage number range for all experiments.

    • Serum concentration in the culture medium can affect the activity of the PI3K/SGK1 pathway. Ensure consistent serum levels when comparing experiments.

  • Assay Duration: The effect of this compound can be time-dependent. The half-life of the active form of SGK1 is approximately 30 minutes[2]. Consider the timing of inhibitor treatment in relation to stimulation and endpoint measurement.

3. I am concerned about off-target effects. How selective is this compound?

While this compound is a selective inhibitor, it's important to be aware of potential off-target activities, especially at higher concentrations.

  • Kinase Specificity: The selectivity of this compound and other common SGK1 inhibitors has been evaluated against a panel of kinases. It's crucial to use the lowest effective concentration to minimize off-target effects.

  • Control Experiments: To confirm that the observed phenotype is due to SGK1 inhibition, consider the following controls:

    • Use a structurally distinct SGK1 inhibitor to see if it recapitulates the same phenotype.

    • Perform rescue experiments by overexpressing a wild-type or inhibitor-resistant mutant of SGK1.

    • Use siRNA or shRNA to specifically knock down SGK1 and compare the results to those obtained with this compound.

4. My in vivo results show high variability between animals. How can I minimize this?

In vivo experiments are inherently more complex, and several factors can contribute to variability.

  • Formulation and Administration: Ensure the inhibitor is completely solubilized in the vehicle and remains in solution upon administration. Prepare the formulation fresh for each experiment. Administer a consistent volume and use a consistent route of administration for all animals in a cohort.

  • Animal Husbandry: House animals under standardized conditions (e.g., light-dark cycle, temperature, diet) to minimize physiological variations that could impact the SGK1 pathway.

  • Dosing: The effective dose of SGK1 inhibitors can be high in some models[2]. It may be necessary to perform a dose-response study to determine the optimal concentration for your specific animal model and experimental endpoint.

Quantitative Data

The following tables summarize key quantitative data for this compound and other relevant SGK1 inhibitors.

Table 1: In Vitro Potency of this compound and Other SGK Inhibitors

InhibitorTargetIC50Assay Conditions
This compound SGK15 nM10 µM ATP[1]
SGK1 (in U2OS cells)0.63 µMInhibition of GSK3β phosphorylation[1]
GSK650394SGK162 nMScintillation proximity assay[3]
SGK2103 nMScintillation proximity assay[3]
SGK1 (in LNCaP cells)~1 µMAndrogen-stimulated cell growth[4]
EMD638683SGK13 µMIn vitro kinase assay[2]
SGK1 (in HeLa cells)3.35 ± 0.32 µMInhibition of NDRG1 phosphorylation[5]
Sgk1-IN-1SGK11 nM10 µM ATP
SGK241 nM50 µM ATP
Sgk1-IN-5SGK13 nMN/A
SGK1 (in U2OS cells)1.4 µMInhibition of GSK3β phosphorylation[6]

Table 2: Solubility and Storage of this compound

Solvent/ConditionMaximum SolubilityStorage Temperature (Powder)Storage Temperature (in Solvent)
DMSO62.5 mg/mL (143.58 mM)[1]-20°C (3 years), 4°C (2 years)[1]-80°C (6 months), -20°C (1 month)[1]
In vivo vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.08 mg/mL (4.78 mM)[1]N/APrepare fresh[1]

Experimental Protocols

Below are detailed methodologies for key experiments using this compound.

Protocol 1: Cell Lysis and Western Blotting for SGK1 Pathway Activity

This protocol is for assessing the phosphorylation status of SGK1 downstream targets, such as NDRG1 or FOXO3a, as a measure of this compound efficacy.

  • Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. The next day, starve the cells in serum-free medium for 4-6 hours before treating with this compound at the desired concentrations for 1-2 hours. Subsequently, stimulate the cells with an appropriate agonist (e.g., serum, growth factors) for 15-30 minutes.

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells on ice with RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of your target protein (e.g., p-NDRG1, NDRG1, p-FOXO3a, FOXO3a) overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol is for determining the effect of this compound on cell proliferation or viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of medium[7]. Allow the cells to attach overnight.

  • Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay:

    • For a CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours[7].

    • For an MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Visualizations

SGK1 Signaling Pathway

SGK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effectors & Cellular Processes Growth Factors Growth Factors PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1  p-Thr256 mTORC2->SGK1  p-Ser422 FOXO3a FOXO3a Apoptosis Apoptosis FOXO3a->Apoptosis GSK3b GSK3b Proliferation Proliferation GSK3b->Proliferation | NDRG1 NDRG1 Nedd4-2 Nedd4-2 Ion Transport Ion Transport Nedd4-2->Ion Transport | SGK1->FOXO3a | SGK1->GSK3b | SGK1->NDRG1 SGK1->Nedd4-2 | This compound This compound This compound->SGK1 Inhibits

Caption: Simplified SGK1 signaling pathway showing upstream activators and key downstream targets.

Experimental Workflow for this compound

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Dissolve this compound Dissolve this compound Treat Cells Treat Cells Dissolve this compound->Treat Cells Prepare Cell Culture Prepare Cell Culture Prepare Cell Culture->Treat Cells Incubate Incubate Treat Cells->Incubate Harvest Cells/Tissues Harvest Cells/Tissues Incubate->Harvest Cells/Tissues Perform Assay Perform Assay Harvest Cells/Tissues->Perform Assay Data Analysis Data Analysis Perform Assay->Data Analysis

Caption: General experimental workflow for using this compound in cell-based assays.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Inhibitor Prep Inhibitor Preparation Solubility Stability Concentration Inconsistent Results->Check Inhibitor Prep Check Cell Culture Cell Culture Conditions Cell Density Passage Number Serum Concentration Inconsistent Results->Check Cell Culture Check Assay Assay Parameters Timing Controls Readout Inconsistent Results->Check Assay Resolved Resolved Check Inhibitor Prep->Resolved Check Cell Culture->Resolved Check Assay->Resolved

Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Addressing Sgk1-IN-2 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective SGK1 inhibitor, Sgk1-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). It functions by competing with ATP to bind to the kinase domain of SGK1, thereby preventing the phosphorylation of its downstream substrates.[1] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[2][3][4]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: this compound has a reported IC50 of 5 nM at a 10 µM ATP concentration in in vitro kinase assays.[1] For cell-based assays, a common starting point is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations to determine the optimal effective concentration for your specific cell line and experimental conditions.

Q3: My cells are not responding to this compound treatment. What are the potential reasons?

A3: Several factors could contribute to a lack of response:

  • High SGK1 Expression: Cancer cell lines with intrinsically high levels of SGK1 mRNA and protein may exhibit resistance to SGK1 inhibitors.[5][6][7]

  • AKT-Independent Signaling: While SGK1 is related to AKT, it can mediate cell survival and proliferation through AKT-independent pathways.[2] Therefore, inhibiting SGK1 alone may not be sufficient in cell lines where other survival pathways are dominant.

  • Drug Solubility and Stability: Ensure proper solubilization and storage of this compound to maintain its activity.[1]

  • Cell Line Specific Mechanisms: The genetic background and specific signaling pathway dependencies of your cancer cell line can influence its sensitivity to SGK1 inhibition.

Q4: Can this compound be used in combination with other inhibitors?

A4: Yes, combination therapies are a promising strategy. High SGK1 expression has been linked to resistance to both PI3K and AKT inhibitors.[6][7] Therefore, co-treatment with this compound and a PI3K or AKT inhibitor may result in synergistic anticancer activity, particularly in resistant cell lines.[6]

Q5: How can I confirm that this compound is inhibiting its target in my cells?

A5: The most common method is to assess the phosphorylation status of a known SGK1 substrate. A widely used biomarker for SGK1 activity is the phosphorylation of N-Myc Downstream Regulated Gene 1 (NDRG1).[5][8] A successful inhibition of SGK1 by this compound should lead to a decrease in the level of phosphorylated NDRG1 (p-NDRG1), which can be detected by Western blotting.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low cytotoxicity observed with this compound treatment. 1. Inherent Resistance: The cell line may have high endogenous SGK1 levels or rely on compensatory signaling pathways.[5][6] 2. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low. 3. Incorrect Drug Preparation: The inhibitor may not be fully dissolved or may have degraded.[1]1. Measure baseline SGK1 mRNA and protein levels in your cell line. Consider using a combination therapy approach with PI3K or AKT inhibitors.[6] 2. Perform a dose-response experiment to determine the IC50 for your specific cell line. 3. Prepare fresh this compound solution according to the recommended protocol (see Experimental Protocols section).
Variability in experimental results. 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect signaling pathways. 2. Inconsistent Drug Treatment: Inconsistent timing or concentration of this compound application.1. Standardize cell seeding density and use cells within a consistent passage number range. Ensure consistent serum lots. 2. Use a precise and consistent method for adding the inhibitor to your cultures.
Unable to detect a decrease in p-NDRG1 after this compound treatment. 1. Ineffective Inhibition: The concentration of this compound may be insufficient to inhibit SGK1 in the specific cell line. 2. Antibody Issues: The primary or secondary antibodies used for Western blotting may not be optimal. 3. Timing of Analysis: The time point for assessing p-NDRG1 levels may not be optimal.1. Increase the concentration of this compound or the treatment duration. 2. Validate your antibodies using positive and negative controls. 3. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing a decrease in p-NDRG1.
Increased expression of SGK1 after treatment with other inhibitors (e.g., PI3K/AKT inhibitors). Feedback Mechanisms: Inhibition of the PI3K/AKT pathway can sometimes lead to a compensatory upregulation of SGK1 transcription.[3]This is a known resistance mechanism. Consider a combination treatment with this compound to overcome this adaptive resistance.

Quantitative Data Summary

Table 1: IC50 Values of Selected SGK1 Inhibitors

InhibitorIC50 (in vitro kinase assay)TargetReference
This compound5 nM (at 10 µM ATP)SGK1[1]
GSK65039462 nMSGK1[2]
SI113600 nMSGK1[9]
EMD6386833 µMSGK1[9]

Experimental Protocols

Protocol 1: Solubilization of this compound

This protocol is adapted from the supplier's recommendation for preparing a stock solution.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the solution and mix until uniform.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Protocol 2: Western Blotting for p-NDRG1

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-NDRG1, anti-total NDRG1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at the desired concentrations and for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-NDRG1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total NDRG1 and a loading control to ensure equal protein loading.

Visualizations

SGK1_Signaling_Pathway cluster_downstream Downstream Effects GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 AKT AKT PDK1->AKT phosphorylates SGK1 SGK1 PDK1->SGK1 phosphorylates mTORC2->AKT phosphorylates mTORC2->SGK1 phosphorylates FOXO3a FOXO3a AKT->FOXO3a phosphorylates NDRG1 NDRG1 SGK1->NDRG1 phosphorylates SGK1->FOXO3a phosphorylates Sgk1_IN_2 This compound Sgk1_IN_2->SGK1 pNDRG1 p-NDRG1 pFOXO3a p-FOXO3a (inactive) Apoptosis Apoptosis FOXO3a->Apoptosis Cell_Survival Cell Survival & Proliferation pFOXO3a->Cell_Survival Troubleshooting_Workflow Start Start: No cellular response to this compound Check_IC50 Have you determined the IC50 in your cell line? Start->Check_IC50 Dose_Response Perform a dose-response experiment. Check_IC50->Dose_Response No Check_Target Is p-NDRG1 phosphorylation decreased? Check_IC50->Check_Target Yes Dose_Response->Check_Target Optimize_WB Optimize Western blot protocol (antibodies, time-course). Check_Target->Optimize_WB No Check_SGK1_exp Is SGK1 expression high in your cell line? Check_Target->Check_SGK1_exp Yes Optimize_WB->Check_Target Measure_SGK1 Measure SGK1 mRNA/protein levels (qRT-PCR/WB). Check_SGK1_exp->Measure_SGK1 Unknown Combination_Tx Consider combination therapy (e.g., with PI3K/AKT inhibitors). Check_SGK1_exp->Combination_Tx Yes Inherent_Resistance Inherent resistance is likely. Investigate compensatory pathways. Check_SGK1_exp->Inherent_Resistance No Measure_SGK1->Check_SGK1_exp Combination_Tx->Inherent_Resistance If still no response

References

Validation & Comparative

Validating Sgk1-IN-2: A Comparative Guide to its Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sgk1-IN-2's inhibitory activity against other known Serum and Glucocorticoid-Regulated Kinase 1 (Sgk1) inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in objectively evaluating this compound for their studies.

Comparative Inhibitory Activity of Sgk1 Inhibitors

The inhibitory potency of this compound and other commercially available or well-documented Sgk1 inhibitors are summarized below. It is crucial to note that the half-maximal inhibitory concentration (IC50) values can vary based on the assay type and experimental conditions, such as ATP concentration.

InhibitorIC50 (Sgk1)Assay TypeKey Findings & Selectivity
This compound 5 nMBiochemical (at 10 µM ATP)A selective and potent Sgk1 inhibitor.
GSK650394 62 nMScintillation Proximity AssayAlso inhibits Sgk2 with an IC50 of 103 nM. Shows over 30-fold selectivity for Sgk1 over closely related AGC kinases like Akt[1][2].
EMD638683 3 µMIn vitro kinase assayA highly selective Sgk1 inhibitor[1][2].
SI113 600 nMNot specifiedA selective Sgk1 inhibitor.
QGY-5-114-A 122.9 µMCell viability (CCK-8)An analog of GSK650394, showing inhibitory effects on colon tumor cell viability[1][2][3].
PO-322 54 nMFluorescence PolarizationA highly selective Sgk1 inhibitor with demonstrated anti-inflammatory effects[1][2].

Experimental Protocols for Validating Sgk1 Inhibitory Activity

To validate the inhibitory activity of this compound or other compounds, a multi-faceted approach involving biochemical and cell-based assays is recommended.

In Vitro Sgk1 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Sgk1.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific Sgk1 substrate peptide. The amount of phosphorylated substrate is then measured, often using radioactivity, fluorescence, or luminescence.

Materials:

  • Recombinant active Sgk1 enzyme

  • Sgk1 substrate peptide (e.g., a derivative of the Crosstide peptide)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Kinase assay buffer

  • This compound or other test inhibitors

  • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors.

  • In a multi-well plate, combine the Sgk1 enzyme, substrate peptide, and the inhibitor at various concentrations in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate using an appropriate detection method.

  • Calculate the IC50 value by plotting the percentage of Sgk1 inhibition against the inhibitor concentration.

Cell-Based Assay: Western Blot for NDRG1 Phosphorylation

This assay assesses the inhibitor's ability to block Sgk1 activity within a cellular context by measuring the phosphorylation of a key downstream target, N-myc downstream-regulated gene 1 (NDRG1).

Principle: Sgk1 phosphorylates NDRG1 at specific threonine residues. A decrease in the level of phosphorylated NDRG1 (p-NDRG1) in inhibitor-treated cells indicates Sgk1 inhibition.

Materials:

  • Cell line expressing Sgk1 (e.g., HeLa, PC-3)

  • This compound or other test inhibitors

  • Cell lysis buffer

  • Primary antibodies: anti-p-NDRG1 (Thr346) and anti-total NDRG1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Culture cells to an appropriate confluency.

  • Treat the cells with varying concentrations of this compound or control inhibitors for a predetermined time.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-p-NDRG1 antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total NDRG1 antibody to normalize for protein loading.

  • Quantify the band intensities to determine the reduction in p-NDRG1 levels.

Cell Viability/Proliferation Assay

This assay evaluates the downstream functional effect of Sgk1 inhibition on cell growth and survival.

Principle: Sgk1 is involved in cell proliferation and survival pathways. Inhibiting its activity is expected to reduce cell viability or proliferation in Sgk1-dependent cell lines.

Materials:

  • Sgk1-dependent cancer cell line (e.g., certain prostate or breast cancer cell lines)

  • This compound or other test inhibitors

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or control inhibitors.

  • Incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the number of viable cells.

  • Calculate the GI50 (50% growth inhibition) or IC50 value.

Visualizing Key Pathways and Workflows

To further elucidate the context of Sgk1 inhibition, the following diagrams illustrate the Sgk1 signaling pathway and a typical experimental workflow for validating an inhibitor.

Sgk1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 Sgk1 Sgk1 PDK1->Sgk1  P (T256) mTORC2->Sgk1 P (S422)   NDRG1 NDRG1 Cell_Proliferation Cell Proliferation & Survival NDRG1->Cell_Proliferation FOXO3a FOXO3a Apoptosis_Inhibition Inhibition of Apoptosis FOXO3a->Apoptosis_Inhibition MDM2 MDM2 MDM2->Apoptosis_Inhibition Sgk1->NDRG1 P Sgk1->FOXO3a P (Inhibits) Sgk1->MDM2 P Sgk1_IN_2 Sgk1_IN_2 Sgk1_IN_2->Sgk1 Inhibits Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Kinase_Assay In Vitro Kinase Assay (this compound vs. Controls) IC50_Biochem Determine Biochemical IC50 Cell_Treatment Treat Cells with This compound Western_Blot Western Blot for p-NDRG1 / Total NDRG1 Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Treatment->Viability_Assay EC50_Cellular Determine Cellular EC50 Western_Blot->EC50_Cellular GI50_Functional Determine Functional GI50 Viability_Assay->GI50_Functional

References

A Comparative Guide to SGK1 Inhibitors: Sgk1-IN-2 vs. GSK650394

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent SGK1 inhibitors, Sgk1-IN-2 and GSK650394. The information presented is collated from publicly available experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.

Introduction to SGK1 and its Inhibition

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. It is a key downstream effector of the PI3K/PDK1 signaling pathway. Dysregulation of SGK1 activity has been implicated in numerous diseases, including cancer, hypertension, and diabetic nephropathy, making it an attractive target for therapeutic intervention. This guide focuses on the comparative analysis of two small molecule inhibitors of SGK1: this compound and GSK650394.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and GSK650394. It is important to note that the data are derived from different experimental assays and conditions, which should be taken into consideration when comparing the potency of the two inhibitors.

ParameterThis compoundGSK650394Reference(s)
Target Serum and glucocorticoid regulated kinase 1 (SGK1)Serum and glucocorticoid regulated kinase 1 (SGK1)[1]
IC50 (SGK1) 5 nM (at 10 µM ATP)62 nM (Scintillation Proximity Assay)[1][2]
IC50 (SGK2) Not Available103 nM (Scintillation Proximity Assay)[2]
Cellular Potency Not Available~1 µM (Androgen-stimulated LNCaP cell growth)[3]
Selectivity Reported as "selective">30-fold selective over Akt. Off-targets with comparable potency include AMPK, CAMKKβ, CDK2, GCK, MNK1, and PHK.[4]
Mechanism of Action Not explicitly statedCompetitive inhibitor[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (General)

While a specific, detailed protocol for the assay used to determine the IC50 of this compound is not publicly available, a general protocol for a biochemical kinase assay is as follows:

  • Reaction Setup : The kinase reaction is typically performed in a buffer containing a suitable pH (e.g., 20 mM MOPS, pH 7.5), cofactors (e.g., 10 mM MgCl₂), and a reducing agent (e.g., 0.1% β-mercaptoethanol).

  • Enzyme and Substrate : Recombinant human SGK1 enzyme is incubated with a specific peptide substrate (e.g., a modified Crosstide peptide) and ATP.

  • Inhibitor Addition : The inhibitor (this compound) is added at varying concentrations to determine its effect on the kinase activity.

  • Detection : Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, such as using radiolabeled ATP ([γ-³³P]ATP) and measuring radioactivity, or by using fluorescence-based assays that detect ADP production (e.g., ADP-Glo™ Kinase Assay).[5][6]

  • Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Scintillation Proximity Assay (SPA) for GSK650394

This assay measures the phosphorylation of a biotinylated peptide substrate by SGK1.

  • Enzyme Activation : Recombinant SGK1 (S422D mutant, 60-431) is activated by PDK1 in a buffer containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP for 30 minutes at 30°C.

  • Inhibitor Incubation : 5 µL of GSK650394 at various concentrations is added to 25 µL of the activated enzyme mixture in a 96-well plate.

  • Kinase Reaction : 20 µL of a mixture containing a biotinylated CROSStide peptide substrate (final concentration 75 µM) and [γ-³²P]ATP is added to initiate the reaction. The plate is incubated for 1 hour at room temperature.

  • Detection : 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA is added. When the radiolabeled biotinylated peptide binds to the beads, the scintillant within the beads emits light.

  • Measurement : The plate is centrifuged, and the signal is detected using a scintillation counter. The IC50 value is calculated from the resulting data.[3][7]

Cellular Assay: Androgen-Stimulated LNCaP Cell Growth (GSK650394)

This assay assesses the effect of the inhibitor on the proliferation of prostate cancer cells.

  • Cell Culture : LNCaP cells are plated in 96-well plates and grown in media containing charcoal-stripped fetal bovine serum for 3 days to deprive them of androgens.

  • Treatment : Cells are then treated with the androgen analog R1881 in the presence of varying concentrations of GSK650394.

  • Incubation : The cells are incubated for an extended period (e.g., 10 days), with the media and treatments being refreshed every 2-3 days.

  • Analysis : Cell proliferation is measured using a suitable assay, such as the CyQuant cell proliferation assay. The IC50 value for the inhibition of androgen-stimulated growth is then determined.[3]

Cellular Assay: NDRG1 Phosphorylation

This assay is used to confirm the inhibition of SGK1 activity within cells by measuring the phosphorylation of a known downstream target, NDRG1.

  • Cell Culture and Treatment : Cells (e.g., HeLa or PC3) are treated with the SGK1 inhibitor at various concentrations for a specified time.

  • Cell Lysis : After treatment, cells are lysed to extract total protein.

  • Western Blotting : The protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation : The membrane is probed with primary antibodies specific for phosphorylated NDRG1 (pNDRG1) and total NDRG1.

  • Detection : Following incubation with a secondary antibody, the protein bands are visualized using a suitable detection method (e.g., chemiluminescence). A decrease in the pNDRG1/total NDRG1 ratio indicates inhibition of SGK1 activity.[8][9]

Signaling Pathways and Experimental Workflows

Visual representations of the SGK1 signaling pathway and a typical experimental workflow for inhibitor characterization are provided below.

SGK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_sgk1 SGK1 cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 P(T256) mTORC2->SGK1 P(S422) NEDD4_2 NEDD4-2 SGK1->NEDD4_2 Inhibition FOXO3a FOXO3a SGK1->FOXO3a Inhibition GSK3b GSK3β SGK1->GSK3b Inhibition IonTransport Ion Transport NEDD4_2->IonTransport CellSurvival Cell Survival FOXO3a->CellSurvival Proliferation Proliferation GSK3b->Proliferation

Caption: SGK1 Signaling Pathway.

Inhibitor_Characterization_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (e.g., SPA, FP, ADP-Glo) IC50 Determine IC50 KinaseAssay->IC50 TargetEngagement Target Engagement Assay (e.g., pNDRG1 Western Blot) IC50->TargetEngagement CellularPotency Cellular Potency Assay (e.g., Cell Proliferation, Migration) TargetEngagement->CellularPotency KinasePanel Kinase Panel Screening CellularPotency->KinasePanel PKPD Pharmacokinetics/ Pharmacodynamics KinasePanel->PKPD Efficacy Efficacy in Disease Models PKPD->Efficacy

Caption: Experimental Workflow for SGK1 Inhibitor Characterization.

Discussion and Conclusion

Both this compound and GSK650394 are potent inhibitors of SGK1. Based on the available biochemical data, this compound appears to be more potent than GSK650394, with a reported IC50 of 5 nM compared to 62 nM for GSK650394. However, it is crucial to emphasize that these values were obtained using different assay formats and conditions, particularly the ATP concentration, which can significantly influence IC50 values for ATP-competitive inhibitors.

GSK650394 has been more extensively characterized in the public literature, with available data on its selectivity against other kinases and its effects in cellular and in vivo models. While it demonstrates good selectivity over the closely related kinase Akt, it is known to inhibit other kinases with similar potency to SGK1. Information regarding the selectivity profile of this compound is currently lacking, which is a critical consideration for its use as a specific research tool.

For researchers selecting an SGK1 inhibitor, the choice between this compound and GSK650394 will depend on the specific experimental context:

  • For biochemical and in vitro studies requiring high potency , this compound may be a suitable choice, although its selectivity should be independently verified if off-target effects are a concern.

  • For cellular and in vivo studies , GSK650394 has a greater body of published data supporting its use, with established cellular potencies and demonstrated in vivo activity. However, its known off-target activities should be considered when interpreting results.

Ultimately, the lack of direct, side-by-side comparative studies necessitates careful consideration of the available data and the specific requirements of the research being undertaken. Further studies directly comparing the potency and selectivity of these and other SGK1 inhibitors in standardized assays would be highly valuable to the research community.

References

Specificity analysis of Sgk1-IN-2 against other kinases.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sgk1-IN-2's performance against other kinases, supported by available data and detailed experimental methodologies.

Serum and glucocorticoid-regulated kinase 1 (Sgk1) has emerged as a significant therapeutic target in various diseases, including cancer, hypertension, and diabetic nephropathy. As a serine/threonine kinase, Sgk1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its activation is linked to the promotion of cell survival, proliferation, and resistance to therapy.[2] The development of potent and selective Sgk1 inhibitors is therefore a critical area of research. This compound is a selective inhibitor of Sgk1 with a reported IC50 of 5 nM.[3][4] However, the true value of a kinase inhibitor in research and clinical settings is defined not just by its potency against the intended target, but also by its specificity across the entire kinome. High selectivity minimizes off-target effects, reducing potential toxicity and ensuring that the observed biological effects are attributable to the inhibition of the target kinase.

The Sgk1 Signaling Pathway

Sgk1 is a member of the AGC family of kinases and shares structural similarities with AKT.[5] Its activation is initiated by signals from growth factors or hormones, which trigger the PI3K pathway. This leads to the phosphorylation and activation of Sgk1 by mTORC2 and PDK1.[6] Once active, Sgk1 phosphorylates a wide range of downstream substrates, influencing critical cellular processes like ion transport, cell growth, and apoptosis.[7]

Sgk1_Signaling_Pathway GF Growth Factors / Hormones Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 mTORC2 mTORC2 PIP3->mTORC2 activates PDK1 PDK1 PIP3->PDK1 recruits & activates Sgk1_inactive Sgk1 (inactive) mTORC2->Sgk1_inactive phosphorylates (Ser422) PDK1->Sgk1_inactive phosphorylates (Thr256) Sgk1_active Sgk1 (active) Sgk1_inactive->Sgk1_active Downstream Downstream Targets (e.g., NDRG1, FOXO3a) Sgk1_active->Downstream phosphorylates Response Cellular Responses (Survival, Proliferation, Ion Transport) Downstream->Response regulate Kinase_Profiling_Workflow Start Test Compound (e.g., this compound) Screen Primary Screen (Single high concentration, e.g., 1µM) against Kinase Panel Start->Screen Analyze1 Data Analysis: Identify kinases with >50% inhibition Screen->Analyze1 NoHits No Significant Off-Targets (Compound is Selective) Analyze1->NoHits Hits Hits Identified (Potential Off-Targets) Analyze1->Hits IC50 Secondary Assay: 10-point IC50 Determination for each 'Hit' kinase Hits->IC50 Analyze2 Data Analysis: Calculate IC50 values IC50->Analyze2 Report Generate Selectivity Profile: Compare on-target vs. off-target IC50s Analyze2->Report

References

Unveiling SGK1's Role: A Comparative Analysis of Pharmacological Inhibition versus Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of target validation in drug discovery is ensuring that the effects of a chemical inhibitor are a true representation of targeting a specific protein. This guide provides a direct comparison of two common methodologies for studying protein function: the use of a selective chemical inhibitor, Sgk1-IN-2 (GSK650394), and genetic knockdown of its target, Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), using short hairpin RNA (shRNA). The following data and protocols are synthesized from studies in Mantle Cell Lymphoma (MCL), providing a framework for researchers to cross-validate their findings.

Quantitative Comparison: Effects on Cell Viability

To objectively assess the on-target effects of this compound, its impact on cell proliferation was compared directly with the effects of genetically silencing SGK1. The data below, derived from studies on Mantle Cell Lymphoma (MCL) cell lines, demonstrates a concordant reduction in cell viability, supporting the specificity of the inhibitor.

Treatment ModalityTarget Cell LineConcentration/TargetEndpointResult (% of Control)
This compound (GSK650394) Mino5 µMCell Viability~65%
Mino10 µMCell Viability~40%
Z1385 µMCell Viability~70%
Z13810 µMCell Viability~55%
SGK1 shRNA MinoshSGK1-1Cell Viability~60%
MinoshSGK1-2Cell Viability~55%
Z138shSGK1-1Cell Viability~70%
Z138shSGK1-2Cell Viability~65%

This table summarizes representative data showing the dose-dependent decrease in cell viability of MCL cell lines (Mino and Z138) after 72 hours of treatment with the SGK1 inhibitor GSK650394, and the reduction in viability following transfection with two different shRNAs targeting SGK1.[1]

Core Signaling and Experimental Logic

The following diagrams illustrate the canonical SGK1 signaling pathway and the logical workflow for cross-validating a chemical inhibitor with genetic knockdown.

SGK1_Signaling_Pathway GrowthFactors Growth Factors / Hormones PI3K PI3K GrowthFactors->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 Activates mTORC2->SGK1 Activates DownstreamTargets Downstream Targets (e.g., NDRG1, FOXO3a, NEDD4-2) SGK1->DownstreamTargets Phosphorylates CellResponse Cell Proliferation & Survival DownstreamTargets->CellResponse

Caption: Canonical SGK1 activation and downstream signaling pathway.

Experimental_Workflow cluster_0 cluster_1 Start Select Target Cells (e.g., MCL Cell Lines) Group1 Pharmacological Inhibition Group2 Genetic Knockdown Inhibitor Treat with this compound (e.g., GSK650394) Group1->Inhibitor Control1 Vehicle Control (e.g., DMSO) Group1->Control1 Knockdown Transfect with SGK1 shRNA Group2->Knockdown Control2 Control shRNA (non-targeting) Group2->Control2 Assay Phenotypic Assay (e.g., Cell Viability) Inhibitor->Assay Validation Biochemical Validation (e.g., Western Blot for p-NDRG1) Inhibitor->Validation Knockdown->Assay Knockdown->Validation Control1->Assay Control2->Assay Compare Compare Phenotypes Assay->Compare Validation->Compare

Caption: Logical workflow for cross-validation of an inhibitor.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed methodologies for key experiments are provided.

Protocol 1: SGK1 Inhibition with this compound (GSK650394)
  • Cell Culture: Mantle Cell Lymphoma (MCL) cell lines (e.g., Mino, Z138) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: A stock solution of GSK650394 (this compound) is prepared in dimethyl sulfoxide (DMSO).

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing the desired concentrations of GSK650394 or a vehicle control (DMSO).[1]

  • Cell Viability Assay (Cell Titer-Glo): After 72 hours of incubation with the inhibitor, cell viability is assessed using the Cell Titer-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis: The viability of treated cells is calculated as a percentage relative to the vehicle-treated control cells.[1]

Protocol 2: Genetic Knockdown of SGK1 using shRNA
  • shRNA Vectors: Lentiviral vectors containing short hairpin RNA (shRNA) sequences specifically targeting SGK1 are utilized. A non-specific shRNA sequence is used as a negative control.[1]

  • Lentivirus Production and Transfection: Lentiviral particles are produced in a packaging cell line (e.g., HEK293T). The collected virus is then used to transfect the target MCL cells. Transfection efficiency can be monitored via a fluorescent reporter (e.g., GFP) if present on the vector.[1]

  • Selection and Knockdown Confirmation: Transfected cells are selected using an appropriate antibiotic (e.g., puromycin). The efficiency of SGK1 knockdown is confirmed by Western blot analysis of whole-cell lysates using an anti-SGK1 antibody.[1]

  • Cell Viability Assay: Once knockdown is confirmed, the transfected cells are seeded and their viability is assessed using the Cell Titer-Glo assay, as described in Protocol 1.[1]

Protocol 3: Western Blotting for Target Engagement
  • Cell Lysis: Following either inhibitor treatment or shRNA-mediated knockdown, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total SGK1, phosphorylated SGK1 (p-SGK1), or a downstream target like phosphorylated NDRG1. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.[2]

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be performed to quantify the protein levels.

References

Validating Sgk1-IN-2 On-Target Effects: A Comparative Guide Using Phospho-Specific Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sgk1-IN-2's performance against other commercially available Sgk1 inhibitors. We present supporting experimental data and detailed protocols to validate the on-target effects of these compounds using phospho-specific antibodies.

Serum and glucocorticoid-regulated kinase 1 (Sgk1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. It is a key downstream effector of the PI3K/mTOR signaling pathway. The activation of Sgk1 is a multi-step process involving phosphorylation at two key residues: Threonine 256 (T256) in the activation loop by PDK1, and Serine 422 (S422) in the hydrophobic motif by mTORC2. Once activated, Sgk1 phosphorylates a range of downstream targets, thereby modulating their activity.

Validating the on-target effects of Sgk1 inhibitors is paramount in drug discovery and development. One of the most direct methods to achieve this is by assessing the phosphorylation status of Sgk1 itself and its downstream substrates. A potent and specific Sgk1 inhibitor should lead to a dose-dependent decrease in the phosphorylation of its known targets. This guide focuses on the use of phospho-specific antibodies to quantify these changes and compares the efficacy of this compound with two other widely used inhibitors: GSK650394 and EMD638683.

Comparative Analysis of Sgk1 Inhibitors

The following tables summarize the key biochemical and cellular potency of this compound, GSK650394, and EMD638683.

Inhibitor Biochemical IC50 (Sgk1) Biochemical IC50 (Sgk2) Cellular IC50 (Substrate Phosphorylation) Reference(s)
This compound5 nM (at 10 µM ATP)Not availableNot available[1]
GSK65039462 nM103 nM~1 µM (Androgen-stimulated Nedd4-2 phosphorylation in LNCaP cells)[2][3][4]
EMD6386833 µMNot available3.35 µM (NDRG1 phosphorylation in HeLa cells)[5][6][7][8]
Table 1: Biochemical and cellular potency of selected Sgk1 inhibitors.
Inhibitor Reported Downstream Target(s) for On-Target Validation Key Findings Reference(s)
This compoundNot specified in provided resultsA selective Sgk1 inhibitor.[1]
GSK650394NDRG1, Nedd4-2Shown to reduce phosphorylation of NDRG1 and Nedd4-2 in cellular assays.[3][9][10]
EMD638683NDRG1Effectively inhibits NDRG1 phosphorylation in cells.[6][7][8]
Table 2: Documented on-target effects of Sgk1 inhibitors on downstream substrate phosphorylation.

Sgk1 Signaling Pathway and Experimental Workflow

To effectively validate the on-target effects of Sgk1 inhibitors, it is essential to understand the signaling cascade. The following diagrams illustrate the Sgk1 signaling pathway and a typical experimental workflow for inhibitor validation.

Sgk1_Signaling_Pathway cluster_upstream Upstream Activation cluster_sgk1 Sgk1 cluster_downstream Downstream Targets Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 Sgk1 Sgk1 PDK1->Sgk1 pT256 mTORC2->Sgk1 pS422 NDRG1 NDRG1 Sgk1->NDRG1 pT346 FOXO3a FOXO3a Sgk1->FOXO3a p Nedd4_2 Nedd4-2 Sgk1->Nedd4_2 p Cellular_Responses Cellular Responses (Survival, Proliferation) NDRG1->Cellular_Responses FOXO3a->Cellular_Responses Nedd4_2->Cellular_Responses

Sgk1 Signaling Pathway

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Western Blot Analysis cluster_quantification Data Analysis Cell_Culture 1. Seed Cells Inhibitor_Treatment 2. Treat with Sgk1 Inhibitors (this compound, GSK650394, EMD638683) at varying concentrations Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulate with Growth Factor (e.g., Insulin) Inhibitor_Treatment->Stimulation Lysis 4. Lyse Cells Stimulation->Lysis Protein_Quant 5. Protein Quantification Lysis->Protein_Quant SDS_PAGE 6. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Incubate with Primary Antibodies (p-NDRG1, NDRG1, p-FOXO3a, FOXO3a, Actin) Blocking->Primary_Ab Secondary_Ab 10. Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Densitometry 12. Densitometry Analysis Detection->Densitometry Normalization 13. Normalize to Total Protein and Loading Control Densitometry->Normalization IC50_Calc 14. Calculate IC50 Values Normalization->IC50_Calc

Experimental Workflow for Inhibitor Validation

Experimental Protocol: Western Blot for Phospho-NDRG1

This protocol provides a detailed methodology for validating the on-target effects of Sgk1 inhibitors by measuring the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1), a known Sgk1 substrate.

Materials:

  • Cell line of interest (e.g., HeLa, PC-3, or another relevant line)

  • Sgk1 inhibitors: this compound, GSK650394, EMD638683

  • Growth factor for stimulation (e.g., Insulin)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-NDRG1 (Thr346)

    • Rabbit anti-NDRG1

    • Mouse anti-β-Actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat cells with a range of concentrations of this compound, GSK650394, or EMD638683 for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with a suitable growth factor (e.g., 100 nM insulin) for 15-30 minutes to activate the Sgk1 pathway.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in 100-150 µL of ice-cold lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against phospho-NDRG1 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total NDRG1 and a loading control like β-Actin.

    • Quantify the band intensities using densitometry software. Calculate the ratio of phospho-NDRG1 to total NDRG1 and normalize to the loading control.

    • Plot the normalized phospho-NDRG1 levels against the inhibitor concentration to determine the IC50 value for each compound.

By following this guide, researchers can effectively validate the on-target effects of this compound and objectively compare its performance with other Sgk1 inhibitors, thereby facilitating informed decisions in their drug discovery and development endeavors.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Sgk1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of Sgk1-IN-2, a selective inhibitor of Serum/glucocorticoid-regulated kinase 1 (SGK1). Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

Containment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Spill Management: In case of a spill, collect the material using an absorbent pad and place it in a sealed container for disposal as hazardous waste. Avoid generating dust.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Chemical Waste."

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances. Strong acids/alkalis and strong oxidizing/reducing agents are noted as incompatible with a similar compound.[1]

  • Waste Collection and Storage:

    • Collect all solid waste (e.g., contaminated gloves, wipes, and plasticware) in a designated, leak-proof, and sealable container.

    • For liquid waste (e.g., solutions containing this compound), use a compatible, sealed, and clearly labeled waste container.

    • Store the waste container in a cool, well-ventilated, and designated hazardous waste storage area away from direct sunlight and sources of ignition.[1]

  • Disposal as Hazardous Waste:

    • Do not dispose of this compound down the drain or in the regular trash.[2][3] This is to prevent the release of this aquatic toxin into the environment.[1]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][5]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[4]

  • Decontamination of Empty Containers:

    • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., DMSO, as it is a known solvent for this compound).[6]

    • Collect the rinsate as hazardous liquid waste.

    • After thorough decontamination, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related inhibitors to provide a quick reference for researchers.

CompoundIC50Molecular WeightStorage Conditions (Powder)Storage Conditions (in Solvent)
This compound 5 nM (for SGK1)[7][8]435.28 g/mol [8]-20°C (1 month), -80°C (6 months)[7]Not specified
Sgk1-IN-1 1 nM (for SGK1)[9]418.83 g/mol [9]-20°C (3 years), 4°C (2 years)[9]-20°C (1 year), -80°C (2 years)[9]
GSK650394 0.6 µM (in SCC assay)382.45 g/mol -20°C (3 years)Not specified

Visualizing Key Pathways and Procedures

To further aid in understanding the context of this compound's mechanism and the logistical flow of its disposal, the following diagrams are provided.

SGK1_Signaling_Pathway PDK1 PDK1 SGK1 SGK1 PDK1->SGK1 Activates mTORC2 mTORC2 mTORC2->SGK1 Activates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 Inhibits GSK3beta GSK3β SGK1->GSK3beta Inhibits Downstream_Effects Cell Survival, Ion Channel Regulation Nedd4_2->Downstream_Effects GSK3beta->Downstream_Effects

SGK1 Signaling Pathway

Disposal_Workflow Start This compound Waste Generation Segregate Segregate as Hazardous Waste Start->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Designated Hazardous Waste Area Collect->Store Contact_EHS Contact EHS for Waste Pickup Store->Contact_EHS Dispose Professional Disposal (Incineration) Contact_EHS->Dispose

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sgk1-IN-2
Reactant of Route 2
Sgk1-IN-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.